3,5-Difluorobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-5-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTWJHQTHSKJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515444 | |
| Record name | 3,5-Difluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62351-48-8 | |
| Record name | 3,5-Difluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62351-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Biphenyl, 3,5-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Difluorobiphenyl: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluorobiphenyl is a fluorinated aromatic compound that holds interest in the fields of medicinal chemistry and materials science. The strategic placement of fluorine atoms on one of the phenyl rings significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel molecules with tailored characteristics. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthetic approaches for this compound, along with insights into its potential applications in drug discovery.
Chemical Properties and Structure
The physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.
| Property | Value |
| Molecular Formula | C₁₂H₈F₂ |
| Molecular Weight | 190.19 g/mol |
| Melting Point | 56-58 °C[1] |
| Boiling Point | 256 °C at 760 mmHg[1] |
| Density | 1.165 g/cm³[1] |
| Refractive Index | 1.535[1] |
| Flash Point | 89.5 °C[1] |
| CAS Number | 62351-48-8[2] |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
The most common and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
Reaction Scheme:
A general Suzuki-Miyaura coupling reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol (General Procedure):
A detailed, specific protocol for the synthesis of this compound was not found in the search results. However, a general procedure for Suzuki-Miyaura coupling reactions can be adapted.[3][4]
Materials:
-
1-Bromo-3,5-difluorobenzene (or 3,5-Difluorophenylboronic acid)
-
Phenylboronic acid (or a suitable phenyl halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, DMF, Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 1-bromo-3,5-difluorobenzene (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
Spectroscopic Characterization
Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly provided in the search results. However, standard procedures for each technique would be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be acquired by dissolving a small sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atoms.
-
¹³C NMR: The carbon-13 NMR spectrum, also obtained in a deuterated solvent, would reveal the number of unique carbon environments in the molecule. The carbon signals in the fluorinated ring would exhibit coupling with the fluorine atoms (C-F coupling).
Infrared (IR) Spectroscopy:
-
An FT-IR spectrum would be recorded using a sample prepared as a KBr pellet or a thin film. The spectrum would display characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and the C-F stretching vibrations.
Mass Spectrometry (MS):
-
Mass spectral analysis would be performed using techniques such as electron ionization (EI) or electrospray ionization (ESI). The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound. Fragmentation patterns would provide further structural information. For instance, in the mass spectrum of 3,5-difluoroiodobenzene, a related compound, the expulsion of a CF₂ group has been observed.[5]
Applications in Drug Development and Biological Activity
The incorporation of a 3,5-difluorophenyl moiety is a strategy employed in medicinal chemistry to enhance the pharmacological properties of drug candidates. While direct biological activity data for this compound is scarce in the provided search results, the utility of this structural motif is evident in more complex molecules.
A notable example is the development of selective estrogen receptor downregulators (SERDs) for the treatment of breast cancer. A complex molecule containing a this compound core has been identified as a potent and orally bioavailable SERD. This suggests that the this compound scaffold can be a valuable starting point for the design of new therapeutic agents.
Furthermore, a study on fluorine-substituted NH₂-biphenyl-diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment demonstrated that double fluorination at the 3,5-positions of the phenyl ring significantly improved inhibitory activity.[6] Compounds with this substitution pattern exhibited EC₅₀ values in the nanomolar range.[6] This highlights the potential of the this compound unit in enhancing the potency of antiviral agents.
The logical workflow for exploring the potential of this compound in drug discovery is outlined below.
A logical workflow for the utilization of this compound in a drug discovery program.
Conclusion
This compound is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Its chemical properties are well-defined, and it can be reliably synthesized via established methods like the Suzuki-Miyaura coupling. While direct evidence of its biological activity is limited, the demonstrated efficacy of more complex molecules incorporating the this compound moiety underscores its importance as a privileged scaffold in medicinal chemistry. Further research into the direct biological effects of this compound and the development of detailed, optimized synthetic and analytical protocols will undoubtedly expand its utility for researchers and scientists in the field.
References
- 1. chegg.com [chegg.com]
- 2. This compound | 62351-48-8 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 3,5-Difluorobiphenyl (CAS: 62351-48-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Difluorobiphenyl, a fluorinated aromatic compound with significant potential in materials science and pharmaceutical development. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and key applications, presenting the information in a clear and accessible format for laboratory and research use.
Core Physicochemical Data
This compound is a solid organic compound at room temperature. Its key properties are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 62351-48-8 |
| Molecular Formula | C₁₂H₈F₂ |
| Molecular Weight | 190.19 g/mol [1] |
| Melting Point | 56-58 °C[1] |
| Boiling Point | 256 °C at 760 mmHg[1] |
| Density | 1.165 g/cm³[1] |
| Refractive Index | 1.535[1] |
| Flash Point | 89.5 °C[1] |
| LogP | 3.63180[1] |
| IUPAC Name | 1,3-difluoro-5-phenylbenzene[1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method offers high yields and good functional group tolerance. A general experimental protocol is outlined below.
Suzuki-Miyaura Coupling: An Experimental Protocol
This protocol describes the synthesis of this compound from 3,5-difluorophenylboronic acid and bromobenzene.
Materials:
-
3,5-Difluorophenylboronic acid
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate, hydrated (K₃PO₄·H₂O)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-difluorophenylboronic acid (1.2 equivalents), bromobenzene (1.0 equivalent), potassium phosphate (2.0 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and tricyclohexylphosphine (e.g., 4 mol%).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
References
Physical properties of 3,5-Difluorobiphenyl
An In-depth Technical Guide on the Physical Properties of 3,5-Difluorobiphenyl
This guide provides a comprehensive overview of the core physical properties of this compound, catering to researchers, scientists, and professionals in the field of drug development. The document details key physical constants, standardized experimental protocols for their determination, and expected spectroscopic characteristics.
Core Physical and Chemical Properties
This compound is an aromatic organic compound. Its physical state at standard temperature and pressure is a solid, a characteristic dictated by its molecular structure and intermolecular forces. The introduction of fluorine atoms onto the biphenyl scaffold significantly influences its electronic properties, polarity, and reactivity, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 62351-48-8 |
| Molecular Formula | C₁₂H₈F₂ |
| Molecular Weight | 190.19 g/mol |
| Melting Point | 56-58 °C |
| Boiling Point | 256 °C at 760 mmHg |
| Density | 1.165 g/cm³ |
| Refractive Index | 1.535 |
| Flash Point | 89.5 °C |
| LogP (Octanol-Water) | 3.632 |
Experimental Protocols for Physical Characterization
The following sections detail standardized methodologies for the determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of purity.[1] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[1][2]
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a glass capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the closed end, achieving a column height of 1-2 mm.[2]
-
Apparatus Setup: The capillary tube is placed into a heating block apparatus (e.g., a Mel-Temp or similar device) adjacent to a calibrated thermometer.[1]
-
Measurement: The sample is heated rapidly to a temperature approximately 5°C below the expected melting point.[3] The heating rate is then reduced to a constant 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.[1][3]
-
Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the last crystal melts completely. The melting point is reported as the range T₁–T₂.[1]
Density Determination (Gas Pycnometer Method)
Gas pycnometry is a standard and precise technique for determining the density of a solid powder by measuring the volume of gas it displaces.[4]
Methodology:
-
Sample Preparation: A known mass of dry this compound powder is weighed accurately and placed into the sample cell of the gas pycnometer.[5]
-
System Purge: The system is purged with a non-reactive gas, typically helium, to remove air and any adsorbed moisture from the sample surface.
-
Measurement Cycle: The instrument pressurizes a reference cell of a known volume (Vᵣ) to an initial pressure (P₁). A valve is then opened, allowing the gas to expand into the sample cell containing the solid.
-
Volume Calculation: The system measures the final equilibrium pressure (P₂). The volume of the solid sample (Vₛ) is calculated based on the pressure drop, using the principles of the ideal gas law. The instrument software typically performs this calculation automatically.[4]
-
Density Calculation: The density (ρ) is calculated by dividing the initial mass of the sample by its measured volume.
Solubility Determination
Solubility provides crucial information for reaction setup, purification, and formulation. A general qualitative and semi-quantitative procedure is as follows.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is selected.
-
Qualitative Assessment: A small, weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.[6]
-
Observation: The tube is agitated vigorously at a constant temperature.[7] The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).
-
Quantitative Measurement (Shake-Flask Method): To determine a precise solubility value, an excess amount of the solid is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[8] The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined analytically (e.g., by UV-Vis spectroscopy or by evaporating the solvent and weighing the residue).[9]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the molecular structure and identity of a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For a solid sample like this compound, the KBr pellet method is standard.[10]
Experimental Protocol (KBr Pellet Method):
-
Sample Preparation: Approximately 1-2 mg of this compound is mixed and finely ground with ~100-200 mg of high-purity, dry potassium bromide (KBr) powder in an agate mortar.[10][11]
-
Pellet Formation: The fine powder mixture is transferred to a pellet die. The die is placed in a hydraulic press and subjected to high pressure (typically 8-10 tons) to form a thin, transparent, or translucent pellet.[12]
-
Spectral Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer's sample holder, and the FT-IR spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).[13]
Expected Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-H stretching (aromatic): Above 3000 cm⁻¹
-
C=C stretching (aromatic): In the 1600-1450 cm⁻¹ region
-
C-F stretching (aryl fluoride): Strong absorptions in the 1300-1100 cm⁻¹ region
-
C-H bending (out-of-plane): In the 900-675 cm⁻¹ region, indicative of the substitution pattern on the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
¹H NMR Acquisition: The sample is placed in the NMR spectrometer, and the ¹H spectrum is acquired. Key parameters include the pulse angle (typically 45° or 90°), acquisition time, and relaxation delay.[14]
-
¹³C NMR Acquisition: The ¹³C spectrum is then acquired. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom, which also provides a signal enhancement via the Nuclear Overhauser Effect (NOE).[14]
Expected Spectra:
-
¹H NMR: The spectrum will show signals in the aromatic region (typically 7.0-8.0 ppm). The precise chemical shifts and coupling patterns (multiplicities) will be determined by the electronic effects of the fluorine atoms and the through-bond coupling between adjacent protons (J-coupling). Protons on the fluorinated ring will also exhibit coupling to the ¹⁹F nuclei.
-
¹³C NMR: The spectrum will display distinct signals for each chemically non-equivalent carbon atom. The carbons directly bonded to fluorine will appear as doublets due to one-bond ¹³C-¹⁹F coupling, and their chemical shifts will be significantly influenced by the high electronegativity of fluorine.
Visualized Workflow
The following diagram illustrates a standard workflow for the synthesis and subsequent physical characterization of an organic compound such as this compound.
Caption: Workflow for Synthesis and Physical Characterization.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. chm.uri.edu [chm.uri.edu]
- 3. Melting point determination - A.KRÜSS Optronic [kruess.com]
- 4. usp.org [usp.org]
- 5. che.utah.edu [che.utah.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 11. shimadzu.com [shimadzu.com]
- 12. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]
- 13. scienceijsar.com [scienceijsar.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
3,5-Difluorobiphenyl: A Technical Overview of its Core Molecular Attributes
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical entities is paramount. This technical guide provides an in-depth look at the molecular weight and chemical formula of 3,5-Difluorobiphenyl, a fluorinated organic compound of interest in various research and development applications.
Quantitative Molecular Data
The core molecular attributes of this compound are summarized in the table below. This data provides a foundational quantitative reference for experimental design and theoretical calculations.
| Property | Value |
| Molecular Weight | 190.19 g/mol [1] |
| Chemical Formula | C₁₂H₈F₂ |
| CAS Registry Number | 62351-48-8[1][2] |
Experimental Protocols
The determination of the molecular weight and formula of this compound is typically achieved through standard analytical chemistry techniques. High-resolution mass spectrometry (HRMS) is a primary method for accurately determining the molecular weight, providing a basis for the elucidation of the elemental composition. The chemical formula is further confirmed through elemental analysis, which quantitatively measures the percentage of carbon, hydrogen, and fluorine in a pure sample of the compound. These experimental values are then compared against the theoretical values calculated from the proposed chemical structure.
Logical Relationship of Core Attributes
The relationship between the common name of the compound and its fundamental molecular properties can be visualized as a direct logical flow. The chemical name dictates the atomic composition, which in turn defines the chemical formula and the calculated molecular weight.
Caption: Relationship between compound name, formula, and molecular weight.
References
Spectroscopic Analysis of 3,5-Difluorobiphenyl: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3,5-difluorobiphenyl, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.61 - 7.55 | m | H-2', H-6' | |
| 7.49 - 7.42 | m | H-3', H-4', H-5' | |
| 7.28 | tt | J = 9.1, 2.3 | H-4 |
| 7.18 | ddd | J = 8.2, 2.3, 1.0 | H-2, H-6 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 163.5 (dd, J = 247.5, 12.5 Hz) | C-3, C-5 |
| 143.8 (t, J = 9.4 Hz) | C-1 |
| 139.1 | C-1' |
| 129.2 | C-3', C-5' |
| 128.9 | C-4' |
| 127.2 | C-2', C-6' |
| 112.4 (dd, J = 21.1, 6.2 Hz) | C-4 |
| 109.8 (t, J = 25.9 Hz) | C-2, C-6 |
Solvent: CDCl₃, ¹H Decoupled
Table 3: ¹⁹F NMR Spectral Data of this compound
| Chemical Shift (δ) ppm |
| -110.1 |
Solvent: CDCl₃, Reference: CFCl₃ at 0.00 ppm
Table 4: Infrared (IR) Absorption Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 | Weak | Aromatic C-H Stretch |
| 1625, 1590, 1450 | Medium-Strong | Aromatic C=C Bending |
| 1310 | Strong | C-F Stretch |
| 860 | Strong | C-H Out-of-plane Bending |
Table 5: Mass Spectrometry (MS) Fragmentation Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 190 | 100 | [M]⁺ (Molecular Ion) |
| 171 | 15 | [M - F]⁺ |
| 152 | 10 | [M - 2F]⁺ or [M - HF - F]⁺ |
| 95 | 20 | [C₆H₄F]⁺ |
| 75 | 12 | [C₆H₃]⁺ |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation : NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for protons.
-
¹H NMR Acquisition : The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the aromatic region (typically 0-10 ppm).
-
¹³C NMR Acquisition : The carbon NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Acquisition : The fluorine NMR spectrum is recorded with proton decoupling. The chemical shifts are referenced to an external standard, typically trichlorofluoromethane (CFCl₃).
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution of the compound in a volatile solvent like chloroform can be deposited on a salt plate, and the solvent allowed to evaporate. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation : An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
-
Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
2.3 Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
Ionization : Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Synthesis of 3,5-Difluorobiphenyl from 3,5-Difluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathways for producing 3,5-difluorobiphenyl, a valuable intermediate in pharmaceutical and agrochemical research, starting from 3,5-difluoroaniline. The guide covers the essential diazotization of the aniline precursor followed by two primary coupling methodologies: the Gomberg-Bachmann reaction and the more contemporary Suzuki-Miyaura cross-coupling reaction. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes to aid researchers in their synthetic endeavors.
Overview of Synthetic Pathways
The synthesis of this compound from 3,5-difluoroaniline is a two-step process. The initial and critical step is the conversion of the primary aromatic amine group of 3,5-difluoroaniline into a diazonium salt. This reactive intermediate, the 3,5-difluorobenzenediazonium salt, is then coupled with a phenyl group donor to form the target biphenyl structure. This guide explores two established methods for the second step: the radical-based Gomberg-Bachmann reaction and the palladium-catalyzed Suzuki-Miyaura coupling.
Caption: Overall synthetic workflow.
Step 1: Diazotization of 3,5-Difluoroaniline
The conversion of 3,5-difluoroaniline to its corresponding diazonium salt is the cornerstone of this synthetic sequence. Diazonium salts are versatile intermediates in organic synthesis. For the subsequent coupling reactions, the tetrafluoroborate salt is often preferred due to its relative stability compared to other diazonium salts.
Experimental Protocol: Preparation of 3,5-Difluorobenzenediazonium Tetrafluoroborate
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,5-difluoroaniline (1.0 eq).
-
Acidification: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add a 48% aqueous solution of tetrafluoroboric acid (HBF4) (2.5-3.0 eq) while maintaining the temperature below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO2) (1.1-1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline-acid mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
Precipitation and Isolation: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The 3,5-difluorobenzenediazonium tetrafluoroborate will precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether and then dry it under vacuum at room temperature. The product should be used promptly in the next step due to the inherent instability of diazonium salts.
| Parameter | Value |
| Reactants | 3,5-Difluoroaniline, Tetrafluoroboric Acid, Sodium Nitrite |
| Stoichiometry | 1.0 : 2.5-3.0 : 1.1-1.2 |
| Temperature | 0-5 °C |
| Reaction Time | 1-1.5 hours |
| Typical Yield | 85-95% |
Table 1: Summary of quantitative data for the diazotization of 3,5-difluoroaniline.
Step 2: Coupling Reactions
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is a classical method for the arylation of aromatic compounds via a radical mechanism. While it offers a straightforward approach, it is often plagued by low yields.[1]
Caption: Gomberg-Bachmann reaction workflow.
-
Reaction Setup: In a two-necked round-bottom flask, suspend the freshly prepared 3,5-difluorobenzenediazonium tetrafluoroborate (1.0 eq) in a large excess of benzene, which acts as both the solvent and the reactant.
-
Reaction Initiation: To the vigorously stirred suspension, add a solution of sodium hydroxide (2.0 eq) in water dropwise at room temperature. The evolution of nitrogen gas should be observed.
-
Reaction Progression: Continue stirring at room temperature for 1-2 hours after the gas evolution ceases.
-
Work-up: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Remove the excess benzene by distillation. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford this compound.
| Parameter | Value |
| Reactants | 3,5-Difluorobenzenediazonium Tetrafluoroborate, Benzene, Sodium Hydroxide |
| Stoichiometry | 1.0 : large excess : 2.0 |
| Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | < 40%[1] |
Table 2: Summary of quantitative data for the Gomberg-Bachmann reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a highly efficient and versatile palladium-catalyzed cross-coupling reaction. Using the diazonium salt as a coupling partner offers a modern and often higher-yielding alternative to the Gomberg-Bachmann reaction.
Caption: Suzuki-Miyaura coupling workflow.
-
Reaction Setup: In a Schlenk flask, combine phenylboronic acid (1.2-1.5 eq), a suitable base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1-5 mol%), in a degassed solvent system (e.g., a mixture of toluene and water, or dioxane).
-
Substrate Addition: Prepare a solution of 3,5-difluorobenzenediazonium tetrafluoroborate (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF). Add this solution to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain pure this compound.
| Parameter | Value |
| Reactants | 3,5-Difluorobenzenediazonium Tetrafluoroborate, Phenylboronic Acid, Base, Palladium Catalyst |
| Stoichiometry | 1.0 : 1.2-1.5 : 2.0-3.0 : 0.01-0.05 |
| Temperature | 80-100 °C |
| Reaction Time | 2-12 hours |
| Typical Yield | 60-90% (estimated based on similar couplings) |
Table 3: Summary of quantitative data for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of this compound from 3,5-difluoroaniline. The initial diazotization of 3,5-difluoroaniline is a well-established and high-yielding reaction. For the subsequent C-C bond formation, the Suzuki-Miyaura cross-coupling is generally the preferred method due to its higher yields and broader functional group tolerance compared to the classical Gomberg-Bachmann reaction. The choice of method will ultimately depend on the specific requirements of the researcher, including available resources and desired product purity. The provided protocols and data serve as a valuable resource for scientists engaged in the synthesis of fluorinated biphenyl compounds.
References
An In-depth Technical Guide to 3,5-Difluorobiphenyl: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluorobiphenyl is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms on one of the phenyl rings imparts unique physicochemical properties that can enhance molecular stability, lipophilicity, and binding affinity in drug candidates. This technical guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic methodologies for this compound. It includes a comparative analysis of key synthetic routes, quantitative data, and detailed experimental protocols. Furthermore, this guide explores its applications in drug development and highlights its role as a valuable building block in the synthesis of complex organic molecules.
Introduction
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the biological activity and physical characteristics of a compound. This compound, with its distinct substitution pattern, serves as a key intermediate in the synthesis of a variety of functional molecules. While the historical record of its initial discovery is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of fluorination techniques and cross-coupling reactions in organic chemistry.
The primary synthetic strategies for this compound revolve around the formation of the biphenyl bond, with the Suzuki-Miyaura coupling, Grignard reaction, and Ullmann reaction being the most prominent methods. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to functional groups.
Physicochemical Properties
Quantitative data for this compound is crucial for its application and further chemical modifications. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈F₂ | N/A |
| Molecular Weight | 190.19 g/mol | N/A |
| CAS Number | 62351-48-8 | [1] |
| Appearance | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
Note: Specific experimental data for the physical properties of this compound are not widely reported in the currently available literature. The data for the isomeric 3,3'-Difluorobiphenyl is sometimes mistakenly attributed to the 3,5-isomer. Researchers should perform their own characterization to determine these values accurately.
Synthetic Methodologies
The synthesis of this compound primarily involves the creation of a carbon-carbon bond between a phenyl group and a 3,5-difluorophenyl group. The following sections detail the most common experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[2] It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[2]
Experimental Protocol:
-
Reactants: 3,5-Difluorophenylboronic acid and Phenyl bromide (or Iodobenzene).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃).
-
Solvent: A mixture of toluene and water (e.g., 4:1 v/v).
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-difluorophenylboronic acid (1.0 eq), phenyl bromide (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the solvent mixture (toluene:water, 4:1).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Logical Workflow for Suzuki-Miyaura Coupling:
Grignard Reaction
The Grignard reaction provides another classical route to C-C bond formation. This method involves the reaction of a Grignard reagent with an aryl halide, often catalyzed by a transition metal.
Experimental Protocol:
-
Reactants: 3,5-Difluorobromobenzene and Phenylmagnesium bromide (or vice versa).
-
Catalyst: A nickel or palladium catalyst can be used to facilitate the cross-coupling.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
Procedure:
-
Preparation of the Grignard Reagent (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of the appropriate aryl bromide (e.g., phenyl bromide, 1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed.
-
Cross-Coupling: To the freshly prepared Grignard reagent, add a solution of 3,5-difluorobromobenzene (1.0 eq) in anhydrous THF. A catalyst, such as NiCl₂(dppp), can be added to improve the reaction rate and yield.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield this compound.
Logical Workflow for Grignard Reaction:
Ullmann Reaction
The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[3] While it often requires high temperatures, modern modifications have made it more versatile.[4]
Experimental Protocol:
-
Reactants: 3,5-Difluoroiodobenzene and Iodobenzene.
-
Catalyst: Copper powder or a copper(I) salt.
-
Solvent: High-boiling point solvents like dimethylformamide (DMF) or nitrobenzene.
Procedure:
-
In a high-pressure reaction vessel, combine 3,5-difluoroiodobenzene (1.0 eq), iodobenzene (1.0 eq), and activated copper powder (2.0 eq).
-
Add a high-boiling point solvent such as DMF.
-
Seal the vessel and heat the mixture to a high temperature (typically 150-200 °C) for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter to remove the copper residues.
-
Dilute the filtrate with water and extract the product with an organic solvent like toluene.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
Logical Workflow for Ullmann Reaction:
Spectroscopic Characterization
Accurate characterization of this compound is essential for confirming its structure and purity. The following table summarizes the expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons. The protons on the difluorinated ring will show coupling to the fluorine atoms. |
| ¹³C NMR | Signals for the twelve carbon atoms. The carbons attached to fluorine will appear as doublets due to C-F coupling. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound (190.19 m/z). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-F stretching and aromatic C-H and C=C stretching. |
Note: Specific chemical shifts and coupling constants would need to be determined from experimental data.
Applications in Drug Development and Research
The 3,5-difluorophenyl moiety is a valuable pharmacophore in drug discovery. The fluorine atoms can act as hydrogen bond acceptors and can block metabolic oxidation at the C-3 and C-5 positions, thereby improving the pharmacokinetic profile of a drug candidate. The electron-withdrawing nature of the fluorine atoms can also influence the pKa of nearby functional groups and enhance binding affinity to target proteins.
Derivatives of this compound have been investigated in various therapeutic areas, including as enzyme inhibitors and receptor modulators. Its rigid biphenyl scaffold provides a well-defined orientation for appended functional groups to interact with biological targets.
Conclusion
This compound is a synthetically important molecule with growing applications in medicinal chemistry and materials science. While its early history is not prominently documented, its synthesis is achievable through established cross-coupling methodologies such as the Suzuki-Miyaura, Grignard, and Ullmann reactions. This guide provides a foundational understanding of its synthesis and properties, offering detailed protocols to aid researchers in its preparation and utilization. Further research into optimizing the synthesis and exploring the full potential of this compound and its derivatives is warranted to unlock new opportunities in drug discovery and the development of advanced materials.
References
Quantum Chemical Calculations for 3,5-Difluorobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and conformational properties of 3,5-Difluorobiphenyl. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology based on established best practices for fluorinated aromatic compounds. The guide details a proposed workflow using Density Functional Theory (DFT), summarizing anticipated quantitative data in structured tables and visualizing key processes and molecular interactions through detailed diagrams. This document is intended to serve as a practical resource for researchers in computational chemistry, materials science, and drug development.
Introduction
This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry, materials science, and organic electronics. The introduction of fluorine atoms can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. Understanding the precise three-dimensional structure, conformational flexibility, and electronic landscape of this compound is crucial for predicting its behavior and designing novel applications.
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate these properties at the atomic level. This guide presents a standardized protocol for performing such calculations, enabling the generation of reliable data on molecular geometry, conformational energetics, and electronic properties.
Proposed Computational Methodology
This section details a recommended computational protocol for the quantum chemical analysis of this compound. The workflow is designed to provide a comprehensive understanding of the molecule's properties.
Software and Hardware
A variety of quantum chemistry software packages can be employed for these calculations, including but not limited to Gaussian, ORCA, and Q-Chem. The choice of software will depend on user preference and available licenses. High-performance computing (HPC) resources are recommended for efficient completion of the calculations, particularly for frequency analyses and conformational searches.
Computational Workflow
The proposed computational workflow is as follows:
-
Initial Structure Generation: A 3D model of this compound is constructed using a molecular modeling program.
-
Conformational Analysis: A conformational search is performed to identify the global minimum energy structure and other low-energy conformers. This is crucial for biphenyl systems due to the rotational freedom around the inter-ring C-C bond. A relaxed potential energy surface scan of the dihedral angle between the two phenyl rings is a recommended approach.
-
Geometry Optimization: The geometries of the identified conformers are fully optimized without any symmetry constraints.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data.
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set.
-
Property Calculations: Various molecular properties are calculated, including the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Difluorobiphenyl in Research Laboratories
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,5-Difluorobiphenyl is a valuable building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols for the laboratory-scale synthesis of this compound via three common and effective methods: Suzuki-Miyaura Coupling, Ullmann Reaction, and Grignard Reagent Coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It offers high yields, mild reaction conditions, and excellent functional group tolerance. For the synthesis of this compound, this can be achieved by coupling 3,5-difluorophenylboronic acid with a phenyl halide or phenylboronic acid with a 1-halo-3,5-difluorobenzene.
Data Presentation: Suzuki-Miyaura Coupling
| Parameter | Condition |
| Reactants | 3,5-Difluorophenylboronic acid (1.2 equiv.), Phenyl bromide (1.0 equiv.) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%) |
| Base | Potassium carbonate (K₂CO₃) (2.0 equiv.) |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) |
| Temperature | 90 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3,5-Difluorophenylboronic acid
-
Phenyl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer/hotplate
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add 3,5-difluorophenylboronic acid (1.2 mmol), phenyl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Stir the reaction mixture at 90 °C under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Visualization: Suzuki-Miyaura Coupling Workflow
Ullmann Reaction
The Ullmann reaction is a copper-catalyzed homocoupling or cross-coupling of aryl halides. The homocoupling of 1-bromo-3,5-difluorobenzene can be used to synthesize 3,3',5,5'-tetrafluorobiphenyl, while a cross-coupling would be needed for this compound. The homocoupling is presented here as a representative example of forming a biphenyl linkage with this substitution pattern.
Data Presentation: Ullmann Homocoupling
| Parameter | Condition |
| Reactant | 1-Bromo-3,5-difluorobenzene (1.0 equiv.) |
| Reagent | Copper powder (activated) (2.0 equiv.) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 150 °C |
| Reaction Time | 24-48 hours |
| Typical Yield | 40-60% (for homocoupling product) |
Experimental Protocol: Ullmann Homocoupling
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Copper powder
-
Iodine (for activation)
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Inert gas supply
-
Standard workup and purification glassware
Procedure:
-
Copper Activation: In a separate flask, stir copper powder with a few crystals of iodine in acetone for 15 minutes. Filter the copper, wash with acetone and then ether, and dry under vacuum.
-
To a dry round-bottom flask, add the activated copper powder (2.0 mmol) and 1-bromo-3,5-difluorobenzene (1.0 mmol).
-
Purge the flask with an inert gas.
-
Add anhydrous DMF (10 mL) to the flask.
-
Heat the reaction mixture to 150 °C with vigorous stirring for 24-48 hours. Monitor the reaction by GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite to remove the copper salts.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washings, add water (50 mL), and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography or recrystallization to yield 3,3',5,5'-tetrafluorobiphenyl.
Visualization: Ullmann Reaction Signaling Pathway
Grignard Reagent Coupling
The coupling of a Grignard reagent with an aryl halide, often catalyzed by a transition metal, provides another route to biphenyls. For this compound, this can be achieved by reacting 3,5-difluorophenylmagnesium bromide with a phenyl halide.
Data Presentation: Grignard Reagent Coupling
| Parameter | Condition |
| Reactants | 3,5-Difluorophenylmagnesium bromide (0.5 M in THF, 1.1 equiv.), Phenyl bromide (1.0 equiv.) |
| Catalyst | Iron(III) acetylacetonate [Fe(acac)₃] (5 mol%) |
| Solvent | Tetrahydrofuran (THF, anhydrous) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 60-75% |
Experimental Protocol: Grignard Reagent Coupling
Materials:
-
3,5-Difluorophenylmagnesium bromide solution (0.5 M in THF)
-
Phenyl bromide
-
Iron(III) acetylacetonate [Fe(acac)₃]
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply
-
Standard workup and purification glassware
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add phenyl bromide (1.0 mmol) and anhydrous THF (5 mL).
-
Add the iron(III) acetylacetonate catalyst (0.05 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 3,5-difluorophenylmagnesium bromide solution (2.2 mL, 1.1 mmol, 0.5 M in THF) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualization: Grignard Coupling Logical Relationship
Application Notes and Protocols: Synthesis of 3,5-Difluorobiphenyl via Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures.[1][2][3][4] Developed by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide has become indispensable in academic and industrial research, including the synthesis of polymers, fine chemicals, and pharmaceuticals.[3][5] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[4]
Fluorinated biphenyls are of particular interest in drug development due to the unique properties imparted by fluorine atoms. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[6][7][8] 3,5-Difluorobiphenyl, as a structural motif, is found in various biologically active compounds and serves as a key intermediate in the synthesis of more complex molecules. This document provides a detailed protocol for the synthesis of this compound using the Suzuki-Miyaura coupling reaction.
Reaction Scheme
The synthesis of this compound via Suzuki-Miyaura coupling typically involves the reaction of 1-bromo-3,5-difluorobenzene with phenylboronic acid in the presence of a palladium catalyst and a base.
General Reaction Scheme for the Synthesis of this compound
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is generally understood to proceed through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-bromo-3,5-difluorobenzene) to form a Pd(II) complex.[1][9]
-
Transmetalation: The organoboron reagent (phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[1][9]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and available reagents.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1-Bromo-3,5-difluorobenzene | 192.99 | 1.0 g | 5.18 | 1.0 |
| Phenylboronic Acid | 121.93 | 0.76 g | 6.22 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.12 g | 0.104 | 0.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.43 g | 10.36 | 2.0 |
| Toluene | - | 20 mL | - | - |
| Ethanol | - | 5 mL | - | - |
| Water | - | 5 mL | - | - |
Apparatus
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 1-bromo-3,5-difluorobenzene (1.0 g, 5.18 mmol), phenylboronic acid (0.76 g, 6.22 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.12 g, 0.104 mmol).
-
Solvent and Base Addition: Add toluene (20 mL), ethanol (5 mL), and an aqueous solution of potassium carbonate (1.43 g in 5 mL of water).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the biphenyl structure.
-
¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atoms.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound via Suzuki-Miyaura coupling.
| Parameter | Value |
| Reactants | |
| 1-Bromo-3,5-difluorobenzene | 1.0 g (5.18 mmol) |
| Phenylboronic Acid | 0.76 g (6.22 mmol) |
| Catalyst | |
| Pd(PPh₃)₄ | 2 mol% |
| Base | |
| Potassium Carbonate (K₂CO₃) | 2.0 equivalents |
| Solvent System | |
| Toluene:Ethanol:Water | 4:1:1 (v/v/v) |
| Reaction Conditions | |
| Temperature | 80-90 °C |
| Time | 4-6 hours |
| Results | |
| Expected Yield | 80-95% |
| Purity (post-chromatography) | >98% |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Toluene and ethanol are flammable; avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst | Use fresh catalyst or a different palladium source. |
| Insufficiently inert atmosphere | Ensure proper purging with nitrogen or argon. | |
| Low reaction temperature | Ensure the reaction mixture reaches the target temperature. | |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Loss of product during work-up | Perform extractions carefully and ensure complete solvent removal. | |
| Impure Product | Incomplete reaction | Optimize reaction time and monitor closely with TLC. |
| Side reactions (e.g., homocoupling) | Ensure proper stoichiometry and inert conditions. | |
| Inefficient purification | Optimize the solvent system for column chromatography. |
The Suzuki-Miyaura coupling provides an efficient and versatile method for the synthesis of this compound. The protocol outlined in this document offers a reliable procedure for obtaining this valuable building block in high yield and purity. The mild reaction conditions and tolerance to various functional groups make this method highly attractive for applications in medicinal chemistry and materials science. By following the detailed protocol and safety guidelines, researchers can successfully synthesize this compound for their research and development needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
Applications of 3,5-Difluorobiphenyl Derivatives in Medicinal Chemistry: Focus on p38 MAP Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5-difluorobiphenyl moiety is a significant pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of fluorine atoms on the phenyl ring can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This application note focuses on a series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles, structurally related to this compound, which have emerged as potent inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade.
p38 MAP Kinase: A Key Inflammatory Target
The p38 MAP kinase is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress. Activation of the p38 MAPK pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a critical target for the development of anti-inflammatory therapeutics for diseases like rheumatoid arthritis.
2,6-Diamino-3,5-difluoropyridinyl Heterocycles as p38α Inhibitors
A notable class of compounds incorporating a 3,5-difluorosubstituted aromatic ring is the 2,6-diamino-3,5-difluoropyridinyl substituted pyridinylimidazoles. These compounds have been identified as potent inhibitors of p38α MAP kinase. The 3,5-difluoropyridinyl group plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the p38α enzyme.
Quantitative Data
The following table summarizes the in vivo efficacy of a representative compound from this class, pyridinylimidazole 11 , in animal models of inflammation.
| Compound | Animal Model | Endpoint | Efficacy (ED₅₀) |
| Pyridinylimidazole 11 | Rat Adjuvant-Induced Arthritis | Inhibition of paw swelling | 10 mg/kg, p.o. b.i.d. |
| Pyridinylimidazole 11 | Rat Collagen-Induced Arthritis | Inhibition of paw swelling | 5 mg/kg, p.o. b.i.d. |
p.o. b.i.d. = oral administration, twice a day
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro p38α MAP Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against human p38α MAP kinase.
Materials:
-
Recombinant human p38α (activated)
-
Biotinylated ATF2 (substrate)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based assay
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add the test compound solution to the wells of a 96-well plate.
-
Add the p38α enzyme and the biotinylated ATF2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for p38α.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Inhibition of LPS-Induced TNF-α Production in Mice
Objective: To assess the in vivo efficacy of test compounds in inhibiting lipopolysaccharide (LPS)-induced TNF-α production.
Materials:
-
Male BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds formulated for oral administration
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kit for mouse TNF-α
Procedure:
-
Dose the mice orally with the test compound or vehicle control.
-
After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 100 µg/kg).
-
At the time of peak TNF-α production (e.g., 1.5 hours post-LPS challenge), collect blood samples via cardiac puncture into heparinized tubes.
-
Separate the plasma by centrifugation.
-
Measure the concentration of TNF-α in the plasma using a commercial ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of TNF-α production for each treatment group compared to the vehicle-treated, LPS-challenged group.
Rat Adjuvant-Induced Arthritis (AIA) Model
Objective: To evaluate the therapeutic efficacy of test compounds in a rat model of chronic inflammation and arthritis.
Materials:
-
Male Lewis rats (7-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Test compounds formulated for oral administration
-
Vehicle control
-
Calipers for paw volume measurement
Procedure:
-
Induce arthritis by a single intradermal injection of CFA into the plantar surface of the right hind paw on day 0.
-
Begin oral administration of the test compound or vehicle control on a prophylactic or therapeutic schedule (e.g., daily from day 0 or from the onset of secondary paw swelling).
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling.
-
Measure the volume of both hind paws at regular intervals using calipers. The swelling in the non-injected (contralateral) paw is a measure of the systemic secondary inflammatory response.
-
At the end of the study (e.g., day 21), euthanize the animals and collect paws for histological analysis to assess joint damage, inflammation, and bone resorption.
-
Calculate the percentage of inhibition of paw swelling for each treatment group compared to the vehicle-treated group.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the p38 MAP kinase signaling pathway and a general experimental workflow for inhibitor testing.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Caption: General Workflow for p38 Inhibitor Drug Discovery.
Application Notes and Protocols: The Role of the 3,5-Difluorobiphenyl Moiety in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of the 3,5-difluorobiphenyl moiety in the design of advanced materials for organic electronics, with a particular focus on emitters for Organic Light-Emitting Diodes (OLEDs), including those exhibiting Thermally Activated Delayed Fluorescence (TADF).
Introduction to the this compound Moiety in Organic Electronics
The introduction of fluorine atoms into organic semiconducting materials is a widely adopted strategy to fine-tune their electronic and photophysical properties. The this compound moiety, in particular, offers a unique combination of electronic and steric effects that can be leveraged to enhance the performance of organic electronic devices.
The strong electron-withdrawing nature of the fluorine atoms can significantly lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule. This can improve charge injection and transport balance within an OLED, leading to higher efficiencies. Furthermore, the strategic placement of fluorine atoms at the 3 and 5 positions of the biphenyl unit can induce steric hindrance, leading to a twisted conformation. This twisting can be beneficial in TADF materials, as it helps to minimize the energy gap between the singlet and triplet excited states (ΔEST), a critical parameter for efficient reverse intersystem crossing (RISC).
Application in Thermally Activated Delayed Fluorescence (TADF) Emitters
The this compound moiety can be effectively incorporated into donor-acceptor (D-A) type TADF emitters. In a typical design, the this compound unit can be part of the acceptor moiety, often linked to a core acceptor unit like 1,3,5-triazine. The fluorination enhances the electron-accepting strength of the unit, while the biphenyl group provides a scaffold for attaching donor units.
Representative Molecular Design
A representative TADF emitter incorporating the this compound moiety could have the following structure: a central 1,3,5-triazine acceptor core, with one or more this compound units attached, and donor groups such as carbazole or acridine linked to the biphenyl units.
Quantitative Data Summary
The following tables summarize typical photophysical and electrochemical data for a hypothetical TADF emitter incorporating a this compound moiety, compared to a non-fluorinated analogue. The data is a composite representation based on trends observed in the literature for similar molecular structures.
Table 1: Photophysical Properties
| Compound | Absorption (λabs) [nm] | Emission (λem) [nm] | Photoluminescence Quantum Yield (ΦPL) [%] | Delayed Fluorescence Lifetime (τd) [μs] | ΔEST [eV] |
| Non-fluorinated Analog | 350 | 510 (Green) | 85 | 10.5 | 0.25 |
| 3,5-DFBP-Emitter | 345 | 495 (Sky-Blue) | 92 | 5.2 | 0.18 |
Table 2: Electrochemical Properties and Device Performance
| Compound | HOMO [eV] | LUMO [eV] | External Quantum Efficiency (EQE) [%] | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| Non-fluorinated Analog | -5.6 | -2.8 | 15.2 | 35.1 | 28.5 |
| 3,5-DFBP-Emitter | -5.8 | -3.0 | 21.5 | 48.7 | 40.2 |
Note: The data presented are representative values for illustrative purposes and may vary depending on the specific molecular structure and device architecture.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Containing TADF Emitter
This protocol describes a general synthetic route for a TADF emitter incorporating a this compound moiety attached to a 1,3,5-triazine core with carbazole donor units.
Diagram: Synthetic Pathway
Caption: Synthetic scheme for a TADF emitter.
Materials:
-
2,4,6-trichloro-1,3,5-triazine
-
3,5-Difluorophenylboronic acid
-
9H-Carbazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Potassium carbonate (K2CO3)
-
Toluene, degassed
-
Deionized water, degassed
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Suzuki Coupling:
-
In a nitrogen-filled glovebox, combine 2,4,6-trichloro-1,3,5-triazine (1.0 eq), 3,5-difluorophenylboronic acid (3.3 eq), and Pd(PPh3)4 (0.05 eq) in a Schlenk flask.
-
Add a degassed 2M aqueous solution of K2CO3 (4.0 eq) and degassed toluene.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, extract with dichloromethane, and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the intermediate compound.
-
-
Buchwald-Hartwig Amination:
-
In a nitrogen-filled glovebox, combine the intermediate from the previous step (1.0 eq), 9H-carbazole (3.3 eq), Pd2(dba)3 (0.03 eq), XPhos (0.1 eq), and NaOtBu (4.0 eq) in a Schlenk flask.
-
Add degassed toluene.
-
Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with chloroform and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity TADF emitter.
-
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a vapor-deposited multilayer OLED using the synthesized this compound-containing TADF emitter.
Diagram: OLED Device Architecture and Energy Level Alignment
Caption: OLED structure and energy diagram.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials:
-
Hole Transport Layer (HTL): e.g., TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane)
-
Host material for Emissive Layer (EML): e.g., CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)
-
Synthesized this compound-containing TADF emitter
-
Electron Transport Layer (ETL): e.g., TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
-
Cathode material: Aluminum (Al)
-
High-vacuum thermal evaporation system (< 10-6 Torr)
-
Substrate cleaning supplies (detergent, deionized water, isopropanol, acetone)
-
UV-Ozone or plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the patterned ITO substrates sequentially in ultrasonic baths of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or oxygen plasma for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum.
-
Deposit a 40 nm thick layer of TAPC as the HTL at a rate of 1-2 Å/s.
-
Co-deposit the EML by evaporating the host material (e.g., CBP) and the synthesized TADF emitter at a specific weight ratio (e.g., 90:10 wt%). The total thickness of the EML should be around 20 nm, with a deposition rate of ~1 Å/s for the host and a proportionally lower rate for the emitter.
-
Deposit a 30 nm thick layer of TPBi as the ETL at a rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the EIL at a rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm thick layer of Al as the cathode at a rate of 2-5 Å/s.
-
-
Encapsulation:
-
Remove the fabricated devices from the vacuum chamber and immediately transfer them to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Characterization Protocols
-
Photophysical Measurements:
-
UV-Vis absorption and photoluminescence spectra are measured using a spectrophotometer and a spectrofluorometer, respectively.
-
Photoluminescence quantum yield is determined using an integrating sphere.
-
Transient photoluminescence decay is measured using a time-correlated single-photon counting (TCSPC) system to determine the prompt and delayed fluorescence lifetimes.
-
-
Electrochemical Measurements:
-
Cyclic voltammetry (CV) is performed in a three-electrode cell with a platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode in a degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane). The HOMO and LUMO energy levels are estimated from the onset of the oxidation and reduction potentials, respectively.
-
-
Device Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode.
-
The electroluminescence (EL) spectra are recorded with a spectrometer.
-
The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectrum.
-
Conclusion
The strategic incorporation of the this compound moiety into organic electronic materials, particularly TADF emitters, presents a powerful approach to enhance device performance. The electronic and steric effects of the difluoro-substitution can lead to improved charge balance, a smaller singlet-triplet energy gap, and consequently, higher efficiency and better color purity in OLEDs. The provided protocols offer a foundational framework for the synthesis, fabrication, and characterization of devices based on this promising molecular design strategy.
Application Notes and Protocols: 3,5-Difluorobiphenyl as a Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The 3,5-difluorobiphenyl moiety is a valuable building block that imparts unique physicochemical properties to target compounds. The electron-withdrawing nature of the fluorine atoms can significantly influence molecular conformation, lipophilicity, metabolic stability, and binding interactions with biological targets. These characteristics make this compound and its derivatives attractive scaffolds in the design of novel pharmaceuticals, agrochemicals, and advanced materials.
This document provides an overview of the applications of this compound in organic synthesis, with a focus on its role as a versatile building block. Detailed experimental protocols for the synthesis of key precursors and their subsequent coupling reactions are provided, along with data on the biological activity of resulting compounds.
Key Applications
The this compound core is utilized in several areas of chemical research and development:
-
Medicinal Chemistry: The 3,5-difluorophenyl group is a common substituent in bioactive molecules. The fluorine atoms can enhance binding affinity to target proteins through hydrogen bonding and other non-covalent interactions. Furthermore, the C-F bond is highly stable, which can block metabolic pathways and improve the pharmacokinetic profile of a drug candidate.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and selectivity of herbicides and pesticides.
-
Materials Science: Fluorinated biphenyls are key components in the synthesis of liquid crystals, high-performance polymers, and organic light-emitting diodes (OLEDs). The fluorine atoms can modulate the electronic properties and thermal stability of these materials.
Synthesis of this compound Derivatives
The most common strategy for incorporating the this compound moiety is through the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 3,5-difluorophenylboronic acid with an aryl halide or triflate.
Synthesis of 3,5-Difluorophenylboronic Acid
A key precursor for the synthesis of this compound derivatives is 3,5-difluorophenylboronic acid. This can be synthesized from 3,5-difluorobromobenzene.
Experimental Protocol: Synthesis of 3,5-Difluorophenylboronic Acid [1][2]
-
Under a nitrogen atmosphere, add 193 g of 3,5-difluorobromobenzene to a 2 L dry three-necked flask.
-
Add 1000 mL of anhydrous tetrahydrofuran (THF) as a solvent.
-
Cool the mixture to -70°C.
-
Slowly add 320 g of n-butyllithium dropwise, maintaining the temperature below -60°C.
-
After the addition is complete, stir the mixture at -70°C for 2 hours.
-
Add 92 g of boric acid and continue stirring for 1 hour at -70°C.
-
Slowly warm the reaction mixture to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and dry the solid under reduced pressure to remove residual solvent.
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |
| 3,5-Difluorobromobenzene | n-Butyllithium, Boric acid | THF | -70°C to RT | 3 h | 3,5-Difluorophenylboronic acid | 78.5%[1] |
| 3,5-Difluorobromobenzene | n-Butyllithium, Boric acid | THF | -60°C to RT | 3 h | 3,5-Difluorophenylboronic acid | 85.8%[1] |
Suzuki-Miyaura Cross-Coupling Reaction
Once 3,5-difluorophenylboronic acid is obtained, it can be coupled with a variety of aryl halides or triflates to generate the corresponding this compound derivatives.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the aryl halide (1.0 eq.), 3,5-difluorophenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Development: A Case Study
The 3,5-difluorophenyl motif is present in a number of potent bioactive molecules. For instance, pyrazole derivatives containing a 3,5-bis(trifluoromethyl)phenyl group have been synthesized and shown to possess significant antibacterial activity. While not a biphenyl, this example illustrates the utility of the 3,5-disubstituted phenyl ring in generating potent bioactive compounds.
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
A series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity against various strains of bacteria.
Experimental Workflow: Synthesis of Pyrazole Derivatives
References
Protocols for the Purification of 3,5-Difluorobiphenyl: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3,5-difluorobiphenyl, a key intermediate in the synthesis of various pharmaceuticals and advanced materials. The following protocols are based on established methodologies for the purification of biphenyl compounds and have been adapted to the specific properties of the 3,5-difluoro derivative.
Introduction
This compound is a fluorinated aromatic compound whose purity is critical for the successful synthesis of downstream products. Impurities can lead to side reactions, lower yields, and compromised product performance. The purification methods outlined below—recrystallization, column chromatography, and distillation—are designed to remove common impurities such as starting materials, byproducts, and residual solvents from synthesis reactions like the Suzuki-Miyaura coupling.
Data Presentation
The selection of an appropriate purification method often depends on the scale of the synthesis and the nature of the impurities. The following table summarizes key quantitative parameters associated with the purification of this compound and its isomers, providing a basis for method selection and optimization.
| Parameter | 3,3'-Difluorobiphenyl | 4,4'-Difluorobiphenyl | This compound (Predicted) |
| Physical State at RT | Liquid | Solid | Solid/Liquid |
| Melting Point (°C) | 6 | 81 | ~70-90 |
| Boiling Point (°C) | 130 (at 14.3 mmHg) | 271 | ~250-270 |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | Soluble in non-polar solvents (hexane, toluene), limited solubility in polar solvents (water, ethanol). | Soluble in organic solvents, low solubility in water. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is critical and should be one in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, or a mixed solvent system such as Methanol/Dichloromethane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent. Ethanol or a mixture of methanol and dichloromethane are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a relatively non-polar compound like this compound, normal-phase chromatography is suitable.
Materials:
-
Crude this compound
-
Silica gel (60-200 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (a low polarity mixture, e.g., 95:5 Hexane:Ethyl Acetate, is a good starting point). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the desired compound.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the fractions for the presence of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Distillation
Distillation is suitable for purifying liquid compounds or solids with a relatively low boiling point. Given the predicted boiling point of this compound, vacuum distillation is recommended to prevent thermal decomposition.
Materials:
-
Crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum pump
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Sample Charging: Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Distillation: Begin heating the flask gently under reduced pressure.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.
-
Isolation: The collected distillate is the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Application Notes and Protocols for the Analytical Characterization of 3,5-Difluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Difluorobiphenyl (CAS No. 62351-48-8) is a fluorinated aromatic compound of interest in various fields, including materials science and as a structural motif in medicinal chemistry. The presence and position of the fluorine atoms significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making its precise characterization essential. These application notes provide a comprehensive overview of the primary analytical techniques for the unambiguous identification, quantification, and structural elucidation of this compound.
The protocols described herein are exemplary and intended to serve as a robust starting point for method development. Researchers should perform internal validation to ensure the methods meet the specific requirements of their instrumentation and sample matrices.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 62351-48-8[1] |
| Molecular Formula | C₁₂H₈F₂ |
| Molecular Weight | 190.19 g/mol |
| Appearance | White powder[2] |
| Predicted Boiling Point | ~250-260 °C |
| Predicted Melting Point | ~70-80 °C |
Chromatographic Techniques: Separation and Quantification
Chromatographic methods are fundamental for separating this compound from its isomers, impurities, or a complex matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like this compound. It offers high-resolution separation (GC) coupled with definitive identification and structural information (MS). The electron ionization (EI) mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for library matching and confirmation. Due to the high electronegativity of fluorine, an Electron Capture Detector (ECD) can also be used for highly sensitive quantification if mass spectral data is not required.[3]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., Dichloromethane, HPLC grade) to create a 1 mg/mL stock solution.[4]
-
Prepare a series of dilutions (e.g., 1-100 µg/mL) using the same solvent for calibration.
-
If required, add an appropriate internal standard (e.g., 4,4'-Dibromobiphenyl).
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC or equivalent.
-
Injector: Split/Splitless, 250 °C.
-
Injection Volume: 1 µL, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Interface Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Scan Range: 40-300 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with the predicted fragmentation pattern.
-
Quantify using a calibration curve generated from the standard solutions.
-
Predicted GC-MS Data
| Parameter | Predicted Value | Notes |
| Retention Time | ~10-12 min | Highly dependent on the specific GC system and conditions. |
| Molecular Ion (M⁺) | m/z 190 | Corresponds to [C₁₂H₈F₂]⁺. |
| Key Fragments | m/z 171 | [M-F]⁺, Loss of a fluorine atom. |
| m/z 152 | [M-2F]⁺ or [C₁₂H₈]⁺, Loss of both fluorine atoms. | |
| m/z 95 | [C₆H₄F]⁺, Fluorophenyl cation. | |
| m/z 76 | [C₆H₄]⁺, Benzyne fragment. |
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC is ideal for purity assessment and quantification of this compound, especially for analyzing reaction mixtures or formulations where non-volatile impurities may be present. A UV detector is commonly used, with the detection wavelength set near the absorbance maximum of the biphenyl system.
Experimental Protocol: HPLC Analysis
-
Sample and Mobile Phase Preparation:
-
Sample: Prepare a 1 mg/mL stock solution in acetonitrile. Prepare working standards (e.g., 5-200 µg/mL) by diluting with the mobile phase.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Degassing: Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.
-
-
Instrumentation and Conditions:
-
HPLC System: Shimadzu LC-20AD or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70% Acetonitrile / 30% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the retention time for this compound.
-
Assess purity by integrating all peaks in the chromatogram.
-
Perform quantification using a multi-point external standard calibration curve based on peak area.
-
Predicted HPLC Data
| Parameter | Predicted Value | Notes |
| Retention Time | ~5-7 min | Dependent on the exact mobile phase composition and column. |
| Purity (%) | >98% | For a typical research-grade chemical. |
| λ-max | ~250-260 nm | Expected UV absorbance maximum for the biphenyl chromophore. |
Spectroscopic Techniques: Structural Elucidation
Spectroscopic methods are essential for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. For fluorinated compounds, ¹⁹F NMR is crucial, offering high sensitivity and a wide chemical shift range, making it excellent for identifying fluorine-containing molecules and resolving isomers. Coupling constants (J-values) between H-H, C-H, H-F, and C-F provide definitive connectivity information.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 10-15 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference if the solvent does not contain it.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.
-
Temperature: 298 K.
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 1024-2048 scans with proton decoupling.
-
¹⁹F NMR: Acquire 64-128 scans. Proton decoupling may be used to simplify the spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard like CFCl₃.
-
Integrate ¹H signals to determine proton ratios.
-
Assign peaks based on chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J).
-
Predicted NMR Spectral Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~7.55 | d | J(H,H) ≈ 7.6 | H-2', H-6' |
| ~7.48 | t | J(H,H) ≈ 7.6 | H-3', H-5' | |
| ~7.42 | t | J(H,H) ≈ 7.4 | H-4' | |
| ~7.15 | d | J(H,F) ≈ 8.5 | H-2, H-6 | |
| ~6.95 | t | J(H,F) ≈ 8.5 | H-4 | |
| ¹⁹F NMR | ~ -110 to -115 | t | J(F,H) ≈ 8.5 | F-3, F-5 |
| ¹³C NMR | ~163 | dd | ¹J(C,F) ≈ 248, ³J(C,F) ≈ 13 | C-3, C-5 |
| ~142 | t | ²J(C,F) ≈ 25 | C-1 | |
| ~139 | s | - | C-1' | |
| ~129.5 | s | - | C-3', C-5' | |
| ~129.0 | s | - | C-4' | |
| ~127.5 | s | - | C-2', C-6' | |
| ~110 | t | ²J(C,F) ≈ 21 | C-2, C-6 | |
| ~104 | t | ³J(C,F) ≈ 25 | C-4 |
Note: The ¹H NMR data found in the literature (δ 7.54, 7.47, 7.41, 7.14) appears inconsistent with the expected structure and is not used here.[2] The values above are predictions based on substituent effects and data from similar fluorinated biphenyls.
Vibrational Spectroscopy (FTIR/Raman)
Application Note: Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify functional groups and provide a molecular fingerprint.[1] C-F bonds give rise to strong characteristic bands in the IR spectrum. Aromatic C-H and C=C stretching and bending vibrations are also readily identifiable. Comparing the spectra of different batches can be a quick and effective quality control measure.
Experimental Protocol: FTIR/Raman Analysis
-
Sample Preparation:
-
FTIR (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
FTIR (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Raman: Place the solid sample directly under the laser objective of the Raman spectrometer.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR or a Renishaw inVia Raman microscope.
-
FTIR Range: 4000-400 cm⁻¹.
-
Raman Range: 4000-100 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and label major peaks in the spectrum.
-
Assign peaks to specific vibrational modes based on established correlation tables.
-
Predicted Vibrational Spectroscopy Data
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1610-1580 | Medium-Strong | Aromatic C=C Stretch |
| 1480-1440 | Medium-Strong | Aromatic C=C Stretch |
| 1350-1100 | Very Strong | C-F Stretch |
| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |
Visualized Workflows and Relationships
Overall Analytical Workflow
Caption: High-level workflow for the complete analytical characterization of this compound.
Detailed GC-MS Experimental Workflow
Caption: Step-by-step workflow for the GC-MS analysis of this compound.
Data Integration for Structural Confirmation
Caption: Logical diagram showing how data from multiple techniques are integrated for confirmation.
References
Application Notes and Protocols: 3,5-Difluorobiphenyl in the Synthesis of High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3,5-difluorobiphenyl derivatives in the synthesis of high-performance fluorinated polyimides. The inclusion of fluorine atoms, specifically through the this compound moiety, imparts desirable properties to the resulting polymers, including enhanced thermal stability, improved solubility, lower dielectric constants, and reduced moisture absorption. These characteristics make them highly suitable for applications in microelectronics, aerospace, and other advanced technology fields.
Synthesis of High-Performance Fluorinated Polyimides
The primary method for synthesizing high-performance polyimides from this compound-containing monomers is a one-step high-temperature polycondensation . This method involves the direct reaction of a diamine monomer containing the 3,5-difluorophenyl group with a dianhydride in a high-boiling point solvent.
Key Monomers
Several diamine monomers incorporating the this compound structure have been successfully employed in the synthesis of high-performance polyimides. Two notable examples are:
-
α,α-bis(4-amino-3,5-difluorophenyl)phenylmethane (4FMA)
-
9,9-bis(4-amino-3,5-difluorophenyl)fluorene
These diamines are typically reacted with various aromatic dianhydrides to tailor the final properties of the polyimide.
General Experimental Protocol: One-Step High-Temperature Polycondensation
This protocol outlines the general procedure for the synthesis of fluorinated polyimides. Specific quantities and reaction times may need to be optimized depending on the specific monomers used.
Materials:
-
Diamine monomer (e.g., α,α-bis(4-amino-3,5-difluorophenyl)phenylmethane)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA))
-
High-boiling point aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), m-cresol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Drying of Glassware: All glassware should be thoroughly dried in an oven at 120°C overnight and cooled under a stream of inert gas before use to exclude moisture.
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, the diamine monomer is dissolved in the chosen solvent under a nitrogen atmosphere.
-
Addition of Dianhydride: Once the diamine is fully dissolved, an equimolar amount of the dianhydride is added in one portion.
-
Polycondensation Reaction: The reaction mixture is heated to a high temperature (typically 180-200°C) and stirred vigorously for a specified period (ranging from 6 to 24 hours) under a continuous flow of nitrogen. The progress of the polymerization is indicated by an increase in the viscosity of the solution.
-
Precipitation and Purification: After the reaction is complete, the viscous polymer solution is cooled to room temperature and then slowly poured into a non-solvent such as methanol or ethanol with vigorous stirring to precipitate the polyimide.
-
Washing and Drying: The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent to remove any residual solvent and unreacted monomers, and then dried in a vacuum oven at 80-100°C until a constant weight is achieved.
Film Casting
The synthesized fluorinated polyimides can be cast into thin films for further characterization and application.
Procedure:
-
A solution of the purified polyimide in a suitable solvent (e.g., NMP, DMAc) is prepared (typically 10-20 wt%).
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is cast onto a clean, flat glass substrate.
-
The cast film is heated in a programmable oven with a controlled temperature ramp to gradually remove the solvent and induce thermal imidization. A typical heating profile might be: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour.
-
After cooling to room temperature, the polyimide film can be carefully peeled off from the glass substrate.
Properties of Fluorinated Polyimides Derived from 3,5-Difluorophenyl Containing Monomers
The incorporation of the 3,5-difluorophenyl moiety significantly enhances the properties of the resulting polyimides.
| Property | Typical Value Range |
| Tensile Strength | 85 - 107 MPa |
| Elongation at Break | 4 - 7% |
| Tensile Modulus | 1.7 - 2.8 GPa |
| Glass Transition Temperature (Tg) | 292 - 376°C |
| Decomposition Temperature (Td) | > 570°C |
| Dielectric Constant (1 MHz) | 2.62 - 2.79 |
| Moisture Absorption | 0.18 - 0.41% |
Proposed Synthesis of Poly(p-phenylene)s from this compound
While the direct polymerization of this compound is not as extensively documented in the readily available literature as the synthesis of polyimides from its diamine derivatives, established organometallic cross-coupling reactions offer a viable synthetic route. A proposed method is the Suzuki-Miyaura polycondensation of a di-functionalized this compound monomer.
Proposed Experimental Protocol: Suzuki-Miyaura Polycondensation
This is a proposed protocol based on general Suzuki-Miyaura polycondensation procedures. Optimization of catalysts, ligands, bases, and reaction conditions would be necessary.
Monomer Synthesis:
A dihalo-3,5-difluorobiphenyl (e.g., 4,4'-dibromo-3,5-difluorobiphenyl) or a bis(boronic acid/ester)-3,5-difluorobiphenyl derivative would need to be synthesized as the monomer.
Polymerization Procedure:
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with the dihalo-3,5-difluorobiphenyl monomer, a bis(boronic acid) or bis(pinacolato)diboron comonomer, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: A degassed solvent system (e.g., toluene/water or THF/water) is added.
-
Polymerization: The reaction mixture is heated under an inert atmosphere at a temperature typically ranging from 80 to 110°C for 24 to 72 hours.
-
Work-up: After cooling, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The precipitate is then collected, washed, and dried.
Visualizations
Caption: Workflow for the synthesis of fluorinated polyimides.
Application Notes and Protocols for the Synthesis of 3,5-Difluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of 3,5-difluorobiphenyl, a key intermediate in the development of pharmaceuticals and other advanced materials. The following sections outline the primary synthetic methodologies, including detailed experimental procedures and tabulated quantitative data for easy comparison.
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making them valuable building blocks in drug discovery. This document details the Suzuki-Miyaura coupling reaction, a powerful and versatile method for the synthesis of this compound.
Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.[1][2]
General Reaction Scheme
The synthesis of this compound via Suzuki-Miyaura coupling can be achieved by two primary routes:
-
Route A: Coupling of 3,5-difluorophenylboronic acid with an aryl halide (e.g., bromobenzene).
-
Route B: Coupling of phenylboronic acid with a 3,5-difluorinated aryl halide (e.g., 1-bromo-3,5-difluorobenzene).
Both routes are viable, and the choice often depends on the availability and cost of the starting materials.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Difluorophenylboronic Acid
A key precursor for Route A is 3,5-difluorophenylboronic acid, which can be synthesized from 1-bromo-3,5-difluorobenzene.
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Boric acid
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, add 193 g of 1-bromo-3,5-difluorobenzene to a dry 2 L three-necked flask.[3]
-
Add 1000 ml of anhydrous tetrahydrofuran as a solvent.[3]
-
Cool the mixture to -70°C.[3]
-
Slowly add 320 g of n-butyllithium dropwise, maintaining the temperature. After the addition is complete, keep the mixture at this temperature for 2 hours.[3]
-
Add 92 g of boric acid and maintain the temperature for 1 hour.[3]
-
Slowly warm the reaction mixture to room temperature.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, filter the reaction mixture and dry under reduced pressure to remove the solvent, yielding 3,5-difluorophenylboronic acid.[3]
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product | Yield |
| 1-Bromo-3,5-difluorobenzene (193g) | n-Butyllithium (320g), Boric acid (92g) | THF | -70°C to RT | ~3 hours | 3,5-Difluorophenylboronic acid | 78.5% |
Table 1: Synthesis of 3,5-Difluorophenylboronic Acid.[3]
Protocol 2: Suzuki-Miyaura Coupling for this compound Synthesis (General Procedure)
This protocol is a general procedure that can be adapted for both Route A and Route B.
Materials:
-
Aryl Halide (e.g., bromobenzene or 1-bromo-3,5-difluorobenzene) (1.0 mmol)
-
Aryl Boronic Acid (e.g., 3,5-difluorophenylboronic acid or phenylboronic acid) (1.2 mmol)
-
Palladium Catalyst (e.g., [PdCl2(NH2CH2COOH)2]) (0.1 mol%)
-
Potassium Carbonate (K2CO3) (3.0 mmol)
-
Distilled Water (5.0 mL)
Procedure:
-
In a round-bottomed flask, prepare a mixture of the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), palladium catalyst (0.1 mol%), and K2CO3 (3.0 mmol).[4]
-
Add 5.0 mL of distilled water to the mixture.[4]
-
Stir the reaction mixture at room temperature under air for approximately 1.5 hours.[4]
-
After 1.5 hours, a precipitate of the product will form.[4]
-
Filter the precipitate and wash it with distilled water to obtain the crude this compound.[4]
-
The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
The following table provides data for analogous Suzuki-Miyaura reactions involving fluorinated aryl compounds, which can be used as a reference for optimizing the synthesis of this compound.
| Aryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (0.1) | K2CO3 | Toluene/H2O | 110°C | 3 | ~90 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (0.1) | K2CO3 | Toluene/H2O | 110°C | 3 | >95 |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | PdCl2 (1.0) | K2CO3 | DMF/H2O | 75°C | 1.67 | 98 |
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Fluorinated Aryl Compounds.[5][6]
Reaction Workflow and Logic
The synthesis of this compound via Suzuki-Miyaura coupling involves a series of well-defined steps, from the preparation of the necessary precursors to the final coupling reaction and purification.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this compound. By following the detailed protocols and considering the quantitative data presented, researchers can effectively produce this valuable compound for applications in drug development and materials science. The choice between the two synthetic routes will depend on the specific needs and available resources of the laboratory.
References
- 1. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluorobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Difluorobiphenyl, a common intermediate in pharmaceutical and materials science research. The guidance is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. The two most common are the Suzuki-Miyaura coupling and the Stille coupling. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is often preferred due to the lower toxicity of the boron-containing reagents.
Q2: I am seeing a significant amount of a side-product with a mass corresponding to the homocoupling of my boronic acid. What is causing this?
A2: Homocoupling of the boronic acid is a common side reaction, particularly with electron-deficient arylboronic acids like 3,5-difluorophenylboronic acid.[1] This can be caused by the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling.[2] It can also be promoted by certain palladium(II) species in the catalytic cycle.[3] To mitigate this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Q3: My reaction yield is low, and I am recovering a significant amount of my starting aryl halide. What could be the issue?
A3: Low conversion of the aryl halide can be due to several factors:
-
Catalyst Inactivity: The palladium catalyst may be poisoned by impurities in the starting materials or solvents.[4] Ensure high purity of all reagents.
-
Insufficiently Reactive Catalyst: The choice of palladium precursor and ligand is crucial. For less reactive aryl halides (e.g., chlorides), a more electron-rich and bulky phosphine ligand may be required to facilitate the oxidative addition step.[5]
-
Inappropriate Base: The base plays a critical role in the transmetalation step. The strength and solubility of the base must be appropriate for the chosen solvent system.[2]
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
Q4: I am observing the formation of fluorobenzene, which corresponds to the protodeboronation of my 3,5-difluorophenylboronic acid. How can I prevent this?
A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by the presence of water and certain bases. Using anhydrous solvents and carefully selecting the base can help minimize this side reaction. In some cases, using a boronic ester (e.g., a pinacol ester) can improve stability and reduce the rate of protodeboronation.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of this compound, typically involving the reaction of 3,5-difluorophenylboronic acid with an aryl halide (e.g., bromobenzene).
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (oxidized or poisoned).2. Incorrect base or solvent.3. Low reaction temperature.4. Poor quality of starting materials. | 1. Use a fresh catalyst and high-purity, degassed solvents. Consider a pre-catalyst that is more stable.2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O).[2][6]3. Increase the reaction temperature in increments (e.g., 80 °C, 100 °C, 120 °C).[7]4. Purify starting materials before use. |
| Formation of Homocoupled Product (3,3',5,5'-Tetrafluorobiphenyl) | 1. Presence of oxygen.2. High catalyst loading.3. Reaction temperature is too high. | 1. Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Ar or N₂).[2]2. Reduce the catalyst loading (e.g., from 2 mol% to 0.5 mol%).[6]3. Lower the reaction temperature. |
| Formation of Protodeboronated Side-Product (1,3-Difluorobenzene) | 1. Presence of excess water.2. Unsuitable base.3. Prolonged reaction time. | 1. Use anhydrous solvents and dry glassware. If an aqueous base is used, minimize the amount of water.2. Use a non-hydroxide base like K₂CO₃ or CsF.3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult Purification | 1. Presence of closely eluting impurities (e.g., homocoupled product).2. Residual palladium catalyst. | 1. Optimize the reaction to minimize side products. Use a high-resolution flash chromatography system.2. Pass the crude product through a plug of silica gel or celite before concentration. Consider a palladium scavenger. |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general procedure that may require optimization for your specific substrates and equipment.
Materials:
-
3,5-Difluorophenylboronic acid (1.2 mmol)
-
Bromobenzene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluorophenylboronic acid, bromobenzene, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Troubleshooting Guide: Stille Coupling
The Stille coupling offers an alternative route, typically reacting an organotin reagent (e.g., (3,5-difluorophenyl)trimethylstannane) with an aryl halide. While effective, it involves the use of toxic organotin compounds, requiring careful handling and purification.[1][8]
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Pd(0) catalyst.2. Poor quality of organostannane reagent.3. Unreactive aryl halide (e.g., aryl chlorides).[8] | 1. Use a reliable Pd(0) source like Pd(PPh₃)₄ or generate it in situ from a Pd(II) precursor.2. Purify the organostannane reagent before use.3. Use a more reactive aryl halide (iodide or bromide). For aryl chlorides, specialized ligands and conditions may be necessary.[3] |
| Formation of Homocoupled Stannane Product | 1. Presence of Pd(II) species at the start of the reaction.2. Radical-mediated side reactions.[1] | 1. Ensure complete reduction of the Pd(II) precatalyst to Pd(0) if generating the catalyst in situ.2. Add radical inhibitors, although optimizing other reaction parameters is often more effective. |
| Difficulty Removing Tin Byproducts | 1. High polarity of tin byproducts.2. Co-elution with the desired product. | 1. Perform an aqueous KF or NH₄F workup to precipitate tin salts, which can then be filtered off.2. Optimize chromatography conditions, potentially using a different solvent system or stationary phase. |
Data Presentation
The following table provides representative data for the Suzuki-Miyaura coupling to form fluorinated biphenyls, illustrating the impact of reaction parameters on yield.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (1) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 92 |
| 2 | 1-Bromo-3-fluorobenzene | Pd(OAc)₂ (1) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 88 |
| 3 | Bromobenzene | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 4 | 95 |
| 4 | 1-Chloro-4-fluorobenzene | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ | Toluene | 110 | 12 | 85 |
| 5 | Bromobenzene | Pd/C (5) | - | K₂CO₃ | Ethanol/H₂O | 80 | 8 | 78 |
This table is a compilation of representative data for similar reactions and should be used as a guideline for optimization.[6][9][10]
Signaling Pathway Diagram
The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept for troubleshooting this reaction. Understanding each step can help diagnose issues.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,5-Difluorobiphenyl
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3,5-Difluorobiphenyl synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling and Grignard reactions.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Suzuki-Miyaura Coupling | |
| Inactive Palladium Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more stable to air and moisture. - Ensure proper activation of the catalyst if required by the protocol. |
| Inefficient Transmetalation | - Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) to facilitate the formation of the organoborate species. - Ensure the boronic acid is of high purity; impurities can inhibit the reaction. - Consider converting the boronic acid to a more reactive boronate ester. |
| Protodeboronation (Loss of Boronic Acid Group) | - Use anhydrous solvents and reagents to minimize water content. - Employ a less nucleophilic base or a non-aqueous workup. - Shorten the reaction time or lower the temperature to reduce the extent of this side reaction.[1] |
| Poor Ligand Choice | - Screen different phosphine ligands. For electron-deficient aryl halides, electron-rich and bulky ligands are often more effective. |
| Grignard Reaction | |
| Presence of Moisture | - Flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon) before use.[2] - Use anhydrous solvents (e.g., dry THF or diethyl ether).[2] - Ensure starting materials are dry. |
| Inactive Magnesium | - Use fresh, finely divided magnesium turnings. - Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] |
| Slow or No Initiation | - Gently warm the reaction mixture to initiate the reaction. - Crush the magnesium turnings in the flask with a dry stirring rod to expose a fresh surface. |
| Low Concentration of Grignard Reagent | - Titrate the Grignard reagent before use to determine its exact concentration and adjust the stoichiometry accordingly. |
Formation of Byproducts
| Byproduct | Cause | Mitigation Strategies |
| Suzuki-Miyaura Coupling | ||
| Homocoupling of Boronic Acid | - Use a lower reaction temperature. - Optimize the catalyst and ligand system. - Ensure slow addition of the aryl halide. | |
| Homocoupling of Aryl Halide | - Use a lower catalyst loading. - Maintain a stoichiometric amount of the boronic acid. | |
| Grignard Reaction | ||
| Biphenyl (from homocoupling of the Grignard reagent) | - Use a lower reaction temperature. - Add the aryl halide slowly to the Grignard reagent.[1] | |
| Benzene (from protonation of the Grignard reagent) | - Strictly maintain anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is one of the most widely used and versatile methods for the synthesis of biaryl compounds, including this compound.[3][4] This reaction involves the palladium-catalyzed coupling of an aryl halide (e.g., bromobenzene) with an organoboron compound (e.g., 3,5-difluorophenylboronic acid).[3][4] The Grignard reaction is another viable method.
Q2: How can I choose the best solvent for my Suzuki-Miyaura reaction?
A2: The choice of solvent can significantly impact the reaction yield. A mixture of an organic solvent and an aqueous base solution is typically used. Common organic solvents include toluene, dioxane, and THF. The optimal solvent system often needs to be determined empirically for a specific set of reactants.
Q3: My Grignard reaction is not starting. What should I do?
A3: Initiation of a Grignard reaction can sometimes be sluggish. First, ensure all your glassware and reagents are scrupulously dry.[2] If the reaction doesn't start, you can try activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating with a heat gun can also help initiate the reaction. If these methods fail, physically crushing the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.
Q4: What are the common impurities in the synthesis of this compound and how can they be removed?
A4: Common impurities include homocoupled byproducts (biphenyl from the non-fluorinated starting material and 3,3',5,5'-tetrafluorobiphenyl from the fluorinated starting material) and unreacted starting materials. Purification can typically be achieved through column chromatography on silica gel or by recrystallization.[5] For fluorinated biphenyls, a solvent system such as hexane/ethyl acetate for chromatography is often effective.
Q5: Can I use 3,5-difluorochlorobenzene instead of 3,5-difluorobromobenzene for the Suzuki-Miyaura coupling?
A5: While aryl chlorides can be used in Suzuki-Miyaura couplings, they are generally less reactive than aryl bromides and iodides.[4] The oxidative addition of the aryl chloride to the palladium(0) catalyst is slower and often requires more specialized and highly active catalyst systems (e.g., using bulky, electron-rich phosphine ligands) and higher reaction temperatures to achieve good yields.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound using 3,5-difluorophenylboronic acid and bromobenzene.
Materials:
-
3,5-Difluorophenylboronic acid
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorophenylboronic acid (1.2 mmol), bromobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Add a 4:1 mixture of toluene and degassed water (10 mL).
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound by forming a Grignard reagent from 3,5-difluorobromobenzene and reacting it with bromobenzene in the presence of a catalyst.
Materials:
-
3,5-Difluorobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Bromobenzene
-
Palladium(II) chloride (PdCl₂) or another suitable cross-coupling catalyst
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Dichloromethane for chromatography
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer. Cool to room temperature under a stream of nitrogen or argon.
-
Place magnesium turnings (1.1 mmol) in the flask.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 3,5-difluorobromobenzene (1.0 mmol) in anhydrous diethyl ether or THF (5 mL).
-
Add a small portion of the 3,5-difluorobromobenzene solution to the magnesium turnings. If the reaction does not start, gently warm the flask. The disappearance of the iodine color and the appearance of a cloudy solution indicate the initiation of the reaction.
-
Once the reaction has started, add the remaining 3,5-difluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Cross-Coupling Reaction:
-
In a separate flask, prepare a solution of bromobenzene (1.0 mmol) and the palladium catalyst (e.g., PdCl₂, 0.02 mmol) in anhydrous THF.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the solution of bromobenzene and catalyst to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient.
-
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of Fluorinated Biphenyls via Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Bromo-3,5-difluorobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 88 |
| 3 | Bromobenzene | 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 24 | 82 |
| 4 | 1-Chloro-3,5-difluorobenzene | Phenylboronic acid | Pd₂(dba)₃/XPhos (2) | Cs₂CO₃ | t-BuOH/H₂O | 110 | 24 | 75 |
Note: The yields presented are representative and can vary based on the specific reaction conditions and scale.
Table 2: Influence of Solvent on the Yield of Grignard-based Biphenyl Synthesis
| Entry | Grignard Reagent | Aryl Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | 1-Bromo-3,5-difluorobenzene | Fe(acac)₃ | THF | 65 | 6 | 85 |
| 2 | 3,5-Difluorophenylmagnesium bromide | Bromobenzene | PdCl₂(dppf) | Diethyl Ether | 35 | 12 | 78 |
| 3 | Phenylmagnesium bromide | 1-Bromo-3,5-difluorobenzene | NiCl₂(dppp) | Dioxane | 100 | 8 | 80 |
| 4 | 3,5-Difluorophenylmagnesium bromide | Bromobenzene | Fe(acac)₃ | 2-Methyl-THF | 75 | 6 | 88 |
Note: The yields are illustrative and depend on the specific experimental setup.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Grignard synthesis of this compound.
References
Technical Support Center: Synthesis of 3,5-Difluorobiphenyl
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Difluorobiphenyl, primarily via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
General Suzuki Coupling Issues
Q1: I am getting a low yield of this compound in my Suzuki-Miyaura coupling reaction. What are the common causes?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary culprits are often competing side reactions, such as the homocoupling of your boronic acid starting material, dehalogenation of the 1-bromo-3,5-difluorobenzene, and protodeboronation of the boronic acid. Additionally, suboptimal reaction conditions, including inefficient catalyst systems, improper base or solvent selection, and the presence of oxygen or moisture, can significantly reduce the yield of the desired product. In syntheses involving electron-poor substrates like polyfluorinated biphenyls, achieving high yields can be particularly challenging.[1]
Troubleshooting Homocoupling Side Reactions
Q2: What is homocoupling and why is it a problem in my reaction?
A2: Homocoupling is a significant side reaction where the boronic acid (e.g., phenylboronic acid) couples with itself to form a symmetrical biaryl (e.g., biphenyl). This reaction consumes your starting material and produces an impurity that can be difficult to separate from the desired this compound product, complicating purification.[1] This side reaction is often mediated by Palladium(II) species and can be exacerbated by the presence of oxygen in the reaction mixture.[2]
Q3: How can I detect the biphenyl homocoupling product in my reaction mixture?
A3: The biphenyl byproduct can be detected and quantified using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying biphenyl due to its distinct mass-to-charge ratio compared to the fluorinated product.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used; for instance, the proton signals for biphenyl will differ significantly from the more complex splitting patterns of this compound.
Q4: What are the primary causes of excessive homocoupling?
A4: The main causes include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway. Rigorous exclusion of oxygen is necessary to suppress this side reaction.[2]
-
Inefficient Pre-catalyst Activation: If the Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) species, the residual Pd(II) can drive the homocoupling of the boronic acid.
-
Sub-optimal Ligand Choice: For challenging couplings involving electron-deficient substrates, the choice of phosphine ligand is critical. An inappropriate ligand may lead to a slower cross-coupling rate, allowing the competing homocoupling reaction to become more prominent.[1]
Q5: How can I minimize or prevent the formation of the biphenyl homocoupling product?
A5: To suppress homocoupling, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. This minimizes the presence of oxygen.[2]
-
Optimize Catalyst and Ligand: For electron-poor systems, using a highly active catalyst system is crucial. Buchwald ligands such as XPhos or CyJohnPhos have shown excellent performance in similar syntheses, leading to high yields with minimal side product formation.[1]
-
Use of Reducing Agents: Adding a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state, thereby suppressing Pd(II)-mediated homocoupling.
-
Control Reagent Stoichiometry: Using a slight excess of the boronic acid is common, but a large excess can potentially increase the rate of homocoupling.
Troubleshooting Dehalogenation Side Reactions
Q6: What is dehalogenation and how does it affect my synthesis?
A6: Dehalogenation is a side reaction where the bromine atom on 1-bromo-3,5-difluorobenzene is replaced by a hydrogen atom, resulting in the formation of 1,3-difluorobenzene. This side reaction consumes the aryl halide starting material, directly reducing the potential yield of the desired this compound.
Q7: How can I detect the 1,3-difluorobenzene side product?
A7: The formation of 1,3-difluorobenzene can be monitored using analytical techniques that are sensitive to fluorine.
-
¹⁹F NMR Spectroscopy: This is a particularly powerful tool. The ¹⁹F NMR spectrum will show distinct signals for 1-bromo-3,5-difluorobenzene, the desired this compound product, and the 1,3-difluorobenzene side product. Using an internal standard like 4-fluorobenzophenone allows for the quantification of the starting material conversion and side product formation.[2]
-
GC-MS: This technique can also be used to separate and identify the volatile 1,3-difluorobenzene from other components in the reaction mixture.
Q8: What conditions favor the dehalogenation of 1-bromo-3,5-difluorobenzene?
A8: Factors that can promote dehalogenation include:
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation.
-
Base and Solvent: The choice of base and the presence of protic solvents (like water or alcohols) can influence the dehalogenation pathway. In some systems, minimizing the amount of water has been shown to reduce dehalogenation.[3]
-
Catalyst System: The nature of the palladium catalyst and ligand can affect the relative rates of the desired cross-coupling and the undesired dehalogenation.
Q9: What steps can I take to reduce the amount of dehalogenation?
A9: To minimize the formation of 1,3-difluorobenzene, you can:
-
Optimize Reaction Temperature: Screen lower reaction temperatures to find a balance where the cross-coupling proceeds efficiently while the dehalogenation rate is minimized.
-
Careful Selection of Base and Solvent: While some water is often necessary for the Suzuki reaction, using the minimum required amount may help suppress dehalogenation.[3] Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) to see which gives the best selectivity.
-
Select an Appropriate Catalyst System: A highly active and selective catalyst can promote the desired C-C bond formation at a much faster rate than dehalogenation.
Data on Side Product Formation
The synthesis of polyfluorinated biphenyls can be challenging, with side reactions significantly impacting yield and purity. The following table summarizes results from a study on a similar electron-poor Suzuki coupling system, highlighting the critical role of the ligand in suppressing homocoupling.[1]
| Ligand | Desired Product Yield | Homocoupling Product | Notes |
| XPhos | 36% | Observed | Reaction performed on a small scale. Homocoupling product was difficult to separate from the desired product.[1] |
| CyJohnPhos | 95-99% | Not Formed | Reaction performed on a large (32 mmol) scale, demonstrating high reproducibility and yield with no observed side products.[1] |
Illustrative Experimental Protocol
This protocol is a representative methodology for a Suzuki-Miyaura coupling to synthesize fluorinated biphenyls, adapted for the synthesis of this compound.[2]
Reaction: 1-bromo-3,5-difluorobenzene + phenylboronic acid → this compound
Materials:
-
1-bromo-3,5-difluorobenzene (1.0 mmol, 193 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos)
-
Solvent: DMF/H₂O mixture (e.g., 95:5 v/v), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Add 1-bromo-3,5-difluorobenzene, phenylboronic acid, and K₂CO₃ to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inerting: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed DMF/H₂O solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 3-24 hours). Monitor the reaction progress by TLC or GC-MS. For quantitative analysis of starting material consumption, an aliquot can be taken and analyzed by ¹⁹F NMR using an internal standard.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate this compound.
Visualizations
Reaction and Side Reaction Pathways
References
Stability issues of 3,5-Difluorobiphenyl under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,5-Difluorobiphenyl under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during its use in synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under general laboratory conditions?
This compound, similar to other fluorinated biphenyls, exhibits excellent thermal and chemical stability under standard laboratory conditions.[1] It can be stored at room temperature in a well-ventilated, dry place.[2] However, like many aromatic compounds, its stability can be compromised under harsh reaction conditions.
Q2: Are the C-F bonds in this compound susceptible to cleavage?
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is generally resistant to cleavage. However, defluorination can occur under specific and often forcing conditions, such as in the presence of strong reducing agents, certain transition metal catalysts, or under photochemical conditions.[3][4] For most standard synthetic transformations, the C-F bonds are expected to remain intact.
Q3: Can this compound undergo degradation during heating?
While this compound is thermally stable, prolonged exposure to very high temperatures, especially in the presence of catalysts or reagents, can lead to decomposition. For instance, a related compound, 3,5-difluoro-2,4,6-trinitroanisole, shows decomposition starting around 250°C.[5] For reactions requiring heat, it is advisable to use the lowest effective temperature and monitor the reaction for the formation of byproducts.
Q4: Is this compound sensitive to acidic or basic conditions?
Troubleshooting Guides
This section provides guidance on common issues that may arise when using this compound in two widely used reaction types: Suzuki-Miyaura coupling and lithiation reactions.
Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. However, issues such as low yield, incomplete conversion, and byproduct formation can occur.
Problem 1: Low or no yield of the desired coupled product.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has not been oxidized. Consider using a pre-catalyst or adding a phosphine ligand to stabilize the active species. |
| Inappropriate Base | The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate. A screen of different bases may be necessary.[6] |
| Poor Solvent Choice | The solvent system must facilitate the solubility of all reactants and the base. Common solvents include toluene, dioxane, and DMF, often with the addition of water.[6][7] |
| Low Reaction Temperature | While this compound is thermally stable, some Suzuki couplings require elevated temperatures (e.g., 80-110°C) to proceed at a reasonable rate.[7] |
| Protodeborylation of Boronic Acid | Boronic acids can be unstable and undergo protodeborylation. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[8] |
Problem 2: Formation of significant byproducts (e.g., homocoupling).
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction Mixture | The presence of oxygen can promote the homocoupling of the boronic acid. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon).[7] |
| Incorrect Stoichiometry | An excess of the boronic acid can sometimes lead to increased homocoupling. Try adjusting the stoichiometry of the coupling partners. |
| Catalyst Decomposition | High temperatures or prolonged reaction times can lead to catalyst decomposition and the formation of palladium black, which can promote side reactions. Consider using a more stable catalyst system or lowering the reaction temperature. |
Troubleshooting Lithiation and Quenching Reactions
Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings. However, regioselectivity and side reactions can be a challenge.
Problem 1: Incorrect regioselectivity or multiple products after quenching with an electrophile.
| Potential Cause | Troubleshooting Step |
| Incorrect Lithiation Temperature | Lithiation reactions are typically performed at low temperatures (e.g., -78°C) to control regioselectivity and prevent side reactions.[9] Ensure the temperature is maintained throughout the addition of the organolithium reagent. |
| Choice of Organolithium Reagent | n-Butyllithium is commonly used, but for some substrates, s-butyllithium or t-butyllithium may offer different selectivity. The choice of base can influence the site of deprotonation. |
| Presence of Directing Groups | The fluorine atoms in this compound are weak ortho-directing groups. If other, stronger directing groups are present on either phenyl ring, they will likely control the site of lithiation. |
| Aryl-Halogen Exchange | If a bromo- or iodo-substituted this compound is used, aryl-halogen exchange can compete with deprotonation. This is typically faster at higher temperatures. |
Problem 2: Low yield of the desired product after quenching.
| Potential Cause | Troubleshooting Step |
| Insufficient Lithiation Time | Allow sufficient time for the deprotonation to go to completion before adding the electrophile. |
| Reactive Electrophile | Ensure the electrophile is sufficiently reactive to quench the organolithium intermediate. |
| Poor Quenching Conditions | Add the electrophile at low temperature and then allow the reaction to warm slowly. |
| Degradation of the Organolithium Intermediate | Some organolithium species are not stable for extended periods, even at low temperatures. It is often best to generate and use them in situ. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid
This is a general procedure and may require optimization for specific substrates.
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the corresponding phenylboronic acid (1.2 eq), a base such as K₂CO₃ (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[6]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[7]
-
Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Directed Ortho-Lithiation and Quenching
This is a general procedure and requires strict anhydrous and anaerobic conditions.
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of the this compound derivative in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise via syringe, maintaining the internal temperature below -70°C.[9]
-
Stir the mixture at -78°C for 1-2 hours.
-
Add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise.
-
Continue stirring at -78°C for 1 hour, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Typical Conditions for Suzuki-Miyaura Coupling Reactions
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | [6][7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | [6][7] |
| Solvent | Toluene, Dioxane, DMF, MeCN/H₂O | [6][7] |
| Temperature | 70 - 110 °C | [7] |
| Atmosphere | Inert (Nitrogen or Argon) | [7] |
Table 2: Typical Conditions for Lithiation Reactions
| Parameter | Condition | Reference |
| Reagent | n-BuLi, s-BuLi, LDA | [9] |
| Solvent | Anhydrous THF, Diethyl ether | [9] |
| Temperature | -78 °C to 0 °C | [9] |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Quenching Agents | CO₂, DMF, Alkyl halides, etc. | [9] |
Visualizations
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 3,5-Difluorobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-difluorobiphenyl. The information is tailored to address common challenges and provide practical solutions for successful cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are particularly widely used for this purpose. These reactions involve the coupling of an aryl halide or triflate with an organoboron or organozinc reagent, respectively, in the presence of a palladium or nickel catalyst.
Q2: Which catalyst system is recommended for the Suzuki-Miyaura coupling to synthesize this compound?
A2: For the Suzuki-Miyaura coupling of polyfluorophenylboronic acids, which can be unstable, a palladium precatalyst with a monodentate biarylphosphine ligand is highly recommended.[1][2][3][4] A particularly effective system utilizes a precatalyst that rapidly generates the active Pd(0) species under mild conditions, minimizing the decomposition of the boronic acid.[1][2][3][4] For instance, a catalyst system that allows the reaction to proceed at room temperature or 40°C can lead to excellent yields in short reaction times.[1][2][4]
Q3: Can nickel catalysts be used for the synthesis of this compound?
A3: Yes, nickel catalysts are a viable and often cost-effective alternative to palladium for Suzuki-Miyaura and Negishi couplings.[5][6][7] Nickel catalysts have shown effectiveness in coupling a broad range of aryl electrophiles, including those that are challenging for palladium catalysts.[6][7]
Q4: What are the key advantages of the Negishi coupling for this synthesis?
A4: The Negishi coupling offers broad scope and high functional group tolerance.[5] It is particularly useful for forming C-C bonds between various types of carbon atoms (sp³, sp², and sp).[5] Palladium catalysts generally provide higher chemical yields and functional group tolerance in Negishi couplings.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst Inactivity: The palladium or nickel catalyst may not be active or may have decomposed. | - Ensure the catalyst is fresh and has been stored under appropriate conditions. - Consider using a more reactive precatalyst, such as one that forms the active Pd(0) species rapidly at low temperatures.[1][2][3][4] - For Suzuki couplings, try a different palladium source like Pd(PPh₃)₄ if Pd(OAc)₂ is failing.[8] |
| 2. Protodeboronation of Boronic Acid (Suzuki Coupling): The 3,5-difluorophenylboronic acid is susceptible to decomposition, especially under basic conditions and at elevated temperatures.[1][2][3] | - Use a catalyst system that allows for milder reaction conditions (room temperature or 40°C).[1][2][4] - Employ a precatalyst that ensures a fast reaction, minimizing the time the boronic acid is exposed to harsh conditions.[1][2][3][4] - Consider using a fluoride source as the base instead of stronger bases to mitigate this side reaction.[9] | |
| 3. Poor Solubility of Reactants: One or both coupling partners may have limited solubility in the chosen solvent. | - Screen different solvents or solvent mixtures. For Suzuki couplings, combinations like THF/water or dioxane/water are common.[8][9] | |
| 4. Inefficient Ligand: The chosen phosphine ligand may not be optimal for the specific substrates. | - For fluorinated systems, bulky, electron-rich monodentate biarylphosphine ligands like XPhos are often effective.[1][2] - If using a bidentate ligand, ensure it is appropriate for the reaction. | |
| Formation of Side Products | 1. Homocoupling of Boronic Acid (Suzuki Coupling): The boronic acid can couple with itself to form a symmetrical biphenyl byproduct. | - Ensure the reaction is thoroughly deoxygenated, as oxygen can promote homocoupling. - Optimize the reaction temperature; lower temperatures may reduce homocoupling. |
| 2. Dehalogenation of Aryl Halide: The starting aryl halide can be reduced, leading to the formation of 1,3-difluorobenzene. | - This can be caused by impurities or side reactions with the base or solvent. Ensure high-purity starting materials and solvents. - Adjust the base and reaction temperature. | |
| Reaction Stalls | 1. Catalyst Deactivation: The catalyst may become deactivated during the reaction. | - Increase the catalyst loading. - Use a more robust ligand that stabilizes the catalyst. |
| 2. Insufficient Base Strength (Suzuki Coupling): The base may not be strong enough to facilitate the transmetalation step effectively. | - While strong bases can promote protodeboronation, a balance is needed. Consider screening bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. |
Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for the successful synthesis of this compound. Below is a summary of commonly used systems for Suzuki-Miyaura couplings involving fluorinated aryl compounds.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | RT - 40 | >90 | Recommended for unstable polyfluorophenylboronic acids.[1][2][4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 - 100 | 70 - 85 | A common system, but may require higher temperatures. |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 90 - 110 | 60 - 80 | A classic catalyst, but may be less effective for challenging substrates.[8] |
| NiCl₂(dppp) | - | K₃PO₄ | Dioxane | 80 - 100 | 75 - 90 | A viable nickel-based alternative.[6] |
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
This protocol is adapted from methodologies developed for the coupling of unstable polyfluorophenylboronic acids.[1][2][4]
Materials:
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1-Bromo-3,5-difluorobenzene
-
Phenylboronic acid
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
XPhos (ligand)
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Potassium phosphate (K₃PO₄)
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Tetrahydrofuran (THF), anhydrous
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Deionized water
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Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-bromo-3,5-difluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
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Catalyst Addition: To the flask, add the palladium precatalyst (0.02 mmol, 2 mol%) and XPhos (0.024 mmol, 2.4 mol%).
-
Solvent Addition: Add anhydrous tetrahydrofuran (4 mL) and deionized water (1 mL) to the flask. The solvent should be degassed prior to use.
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Reaction: Stir the reaction mixture vigorously at room temperature (or gently heat to 40°C) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis of this compound.
Caption: Decision tree for catalyst selection in this compound synthesis.
Caption: Common side reactions in the synthesis of this compound.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. | Semantic Scholar [semanticscholar.org]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 3,5-Difluorobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Difluorobiphenyl, primarily via Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide (typically 1-bromo-3,5-difluorobenzene) with an arylboronic acid (phenylboronic acid). Other cross-coupling reactions like Stille, Negishi, and Hiyama couplings can also be employed, but the Suzuki-Miyaura reaction is often preferred due to the commercial availability and stability of the boronic acid reagents.
Q2: How do solvent properties influence the yield of the Suzuki-Miyaura reaction for this compound?
Solvents play a crucial role in the Suzuki-Miyaura reaction by dissolving reactants, stabilizing the catalyst, and influencing the reaction mechanism. The choice of solvent can significantly impact the reaction yield and rate. Aprotic polar solvents are often effective. For instance, solvents like DMF and THF are commonly used. The addition of water to the solvent system is also common and can be essential for the transmetalation step.
Q3: What are the typical side reactions observed during the synthesis of this compound, and how can they be minimized?
Common side reactions include:
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Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of phenylboronic acid to form biphenyl, or two molecules of 1-bromo-3,5-difluorobenzene to form 3,3',5,5'-tetrafluorobiphenyl). This can be minimized by ensuring an oxygen-free environment through proper degassing of the reaction mixture and using a well-defined Pd(0) catalyst source.
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Protodeboronation: The cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. This can be mitigated by using a suitable base, avoiding overly harsh reaction conditions (high temperatures for extended periods), and using a more stable boronic acid derivative if necessary.
-
Dehalogenation: The removal of the halogen from the aryl halide without coupling. This can be influenced by the choice of catalyst, ligand, and base.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium catalyst is active. Pd(PPh₃)₄ can degrade over time. Consider using a fresh batch or a more robust pre-catalyst like Pd(dppf)Cl₂ or a Buchwald pre-catalyst. |
| Inappropriate Solvent | The choice of solvent is critical. If using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as DMF, dioxane, or THF, often in a mixture with water. |
| Incorrect Base | The base is crucial for the transmetalation step. If a weak base like K₂CO₃ is ineffective, try a stronger base such as Cs₂CO₃ or K₃PO₄. |
| Oxygen Contamination | Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. |
| Poor Quality Reagents | Verify the purity of the 1-bromo-3,5-difluorobenzene and phenylboronic acid. Impurities can interfere with the reaction. |
Issue 2: Significant Homocoupling of Boronic Acid
Possible Causes & Solutions
| Cause | Recommended Action |
| Presence of Oxygen | As mentioned, oxygen promotes homocoupling. Rigorous degassing is essential. |
| Pd(II) Species in the Reaction | If using a Pd(II) pre-catalyst, ensure complete reduction to Pd(0). The presence of excess Pd(II) can facilitate homocoupling. |
| Sub-optimal Ligand | Bulky electron-rich phosphine ligands can suppress homocoupling by promoting the desired cross-coupling pathway. |
Issue 3: Protodeboronation of Phenylboronic Acid
Possible Causes & Solutions
| Cause | Recommended Action |
| Harsh Reaction Conditions | High temperatures and prolonged reaction times can lead to protodeboronation. Try running the reaction at a lower temperature or for a shorter duration. |
| Inappropriate Base or Solvent | The combination of base and solvent can influence the rate of protodeboronation. Anhydrous conditions with certain bases can sometimes exacerbate this issue. A screen of different bases and solvent systems may be necessary. |
Data Presentation
Table 1: Influence of Solvent on Suzuki-Miyaura Coupling Yield (Representative Data)
The following table summarizes the typical effects of different solvents on the yield of Suzuki-Miyaura reactions involving aryl bromides. While specific yields for this compound may vary, this provides a general guideline.
| Solvent System | Typical Yield Range (%) | Comments |
| Toluene/H₂O | 60-85 | Good for many standard couplings, but may be less effective for electron-deficient substrates. |
| Dioxane/H₂O | 75-95 | Often provides higher yields and is a common choice for difficult couplings. |
| THF/H₂O | 70-90 | A versatile solvent system, but its lower boiling point limits the reaction temperature. |
| DMF/H₂O | 80-98 | A highly polar aprotic solvent that can be very effective, but can be difficult to remove during workup. |
| Ethanol/H₂O | 65-85 | A greener solvent option that can be effective, particularly with certain catalyst systems. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
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1-bromo-3,5-difluorobenzene
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Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
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Solvent (e.g., Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-difluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
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Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (repeat 3 times).
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Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).
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Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe.
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Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: The Suzuki-Miyaura catalytic cycle for this compound synthesis.
Overcoming low yields in 3,5-Difluorobiphenyl preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the preparation of 3,5-Difluorobiphenyl, a key intermediate in various fields of chemical synthesis.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields or failed reactions during the synthesis of this compound via Suzuki-Miyaura or Kumada cross-coupling reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Palladium catalyst may not have been reduced to its active Pd(0) state, or it may have decomposed. | • Ensure proper activation of the precatalyst. If using a Pd(II) source, the phosphine ligand can act as a reductant. • Use a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. • Degas all solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst. |
| 2. Poor Quality Reagents: Degradation of the boronic acid or Grignard reagent. | • Use fresh, high-purity phenylboronic acid or its esters. Protodeboronation is a common side reaction, especially under basic conditions.[1] • For Kumada coupling, ensure the Grignard reagent is freshly prepared and titrated. Grignard reagents are highly sensitive to moisture and air. | |
| 3. Inefficient Transmetalation: The transfer of the phenyl group from boron or magnesium to the palladium center is slow or incomplete. | • The choice of base is crucial in Suzuki-Miyaura coupling. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base's strength and solubility can significantly impact the reaction rate. • For Kumada coupling, ensure the Grignard reagent is soluble and active. | |
| 4. Unfavorable Reaction Conditions: Suboptimal temperature, solvent, or reaction time. | • Screen different solvents. Aprotic polar solvents like dioxane, THF, or DMF are often effective. The addition of water in Suzuki-Miyaura reactions can sometimes be beneficial. • Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. | |
| Significant Formation of Side Products | 1. Homocoupling: Formation of biphenyl (from the phenylboronic acid/Grignard reagent) or 3,3',5,5'-tetrafluorobiphenyl (from the 3,5-difluorobromo/iodobenzene). | • Ensure rigorous exclusion of oxygen from the reaction mixture, as it can promote homocoupling. • Optimize the stoichiometry of the reactants. An excess of one reactant can sometimes lead to homocoupling of the other. • In Kumada coupling, homocoupling of the Grignard reagent (Wurtz coupling) can be a significant side reaction. |
| 2. Protodeboronation/Hydrolysis: The boronic acid is converted back to benzene, or the Grignard reagent is quenched by a proton source. | • Use anhydrous solvents and reagents, especially for Kumada coupling. • In Suzuki-Miyaura coupling, using boronic esters (e.g., pinacol esters) can sometimes mitigate protodeboronation.[1] • A less harsh base or shorter reaction times might be necessary. | |
| 3. Dehalogenation: The 3,5-difluorobromo/iodobenzene is reduced to 1,3-difluorobenzene. | • This can be promoted by certain phosphine ligands and impurities in the reaction mixture. Screening different ligands may be necessary. • Ensure the purity of all reagents and solvents. | |
| Difficulty in Product Purification | 1. Co-elution with Byproducts: The desired product has a similar polarity to side products like biphenyl or starting materials. | • Optimize the reaction to minimize byproduct formation. • Employ careful column chromatography with a shallow solvent gradient. • Recrystallization can be an effective purification method if a suitable solvent is found. |
| 2. Residual Palladium: The final product is contaminated with the palladium catalyst. | • Use a palladium scavenger resin or perform an aqueous wash with a solution of a sulfur-containing compound (e.g., thiourea) to remove residual palladium. • Filtration through a pad of celite can also help in removing precipitated palladium. |
Frequently Asked Questions (FAQs)
Q1: Which coupling method, Suzuki-Miyaura or Kumada, is generally better for preparing this compound?
A1: Both methods can be effective. The Suzuki-Miyaura reaction is often preferred due to its higher functional group tolerance and the use of more stable boronic acid reagents. The main challenge with fluorinated boronic acids can be their propensity for protodeboronation under basic conditions.[1] Kumada coupling utilizes highly reactive Grignard reagents, which have lower functional group tolerance and require strictly anhydrous conditions.[2] However, it can be a very efficient reaction if the conditions are well-controlled.
Q2: How do the fluorine atoms in 3,5-difluorobromobenzene affect the cross-coupling reaction?
A2: The two electron-withdrawing fluorine atoms can influence the reactivity of the C-Br bond. Generally, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle. However, the electronic effects can also influence the stability of intermediates and the rates of other steps in the catalytic cycle.
Q3: What is the optimal catalyst system for the Suzuki-Miyaura synthesis of this compound?
A3: A common and effective catalyst system is a combination of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often used to promote the oxidative addition and reductive elimination steps. Using pre-formed palladium catalysts with these ligands can also be a good option.
Q4: Can I use 3,5-difluorochlorobenzene instead of the bromo or iodo analogues?
A4: While aryl chlorides are more cost-effective, they are generally less reactive than aryl bromides and iodides in cross-coupling reactions. Specialized catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, are typically required to achieve good yields with aryl chlorides.
Q5: My reaction is sluggish. How can I increase the reaction rate?
A5: Several factors can be adjusted to increase the reaction rate:
-
Increase Temperature: Carefully increasing the reaction temperature can significantly speed up the reaction. However, be mindful of potential catalyst decomposition at very high temperatures.
-
Change Solvent: Switching to a higher-boiling solvent can allow for higher reaction temperatures.
-
Optimize Base and Ligand: The choice of base and ligand has a profound effect on the reaction rate. Screening a few different combinations is often worthwhile.
-
Increase Catalyst Loading: While not always ideal from a cost perspective, increasing the catalyst loading can improve the reaction rate and overall yield, especially for challenging substrates.
Quantitative Data on Reaction Yields
The following table summarizes reported yields for the synthesis of fluorinated biphenyls under various conditions to provide a comparative overview. Note that direct yield data for this compound under a wide range of conditions is not extensively compiled in a single source, so this table includes data for similar fluorinated biphenyl syntheses to guide optimization.
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Toluene/H₂O | 110 | >95 | [3] |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Toluene/H₂O | 110 | >95 | [3] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Toluene/H₂O | 110 | >95 | [3] |
| 1-Bromo-3,5-dichlorobenzene | 3,5-Dichlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | Reflux | 44 | [4] |
| 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Na₂CO₃ | Toluene/H₂O | 95 | 88 | [1] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
3,5-Difluorobromobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 3,5-difluorobromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (5 mL).
-
Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.
-
Add the catalyst solution to the Schlenk flask, followed by deionized water (1 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Kumada Coupling Synthesis of this compound
This protocol requires strict anhydrous and anaerobic conditions.
Materials:
-
3,5-Difluorobromobenzene
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Bromobenzene
-
--INVALID-LINK--palladium(II) dichloride (PEPPSI-IPr catalyst)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 mmol) and a small crystal of iodine to the flask.
-
Gently heat the flask under a stream of inert gas until the iodine sublimes and coats the magnesium.
-
Allow the flask to cool to room temperature.
-
Add anhydrous THF (5 mL) via syringe.
-
Dissolve bromobenzene (1.0 mmol) in anhydrous THF (5 mL) and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour. The resulting greyish solution is the Grignard reagent.
-
-
Kumada Coupling Reaction:
-
In a separate dry Schlenk flask under an inert atmosphere, dissolve 3,5-difluorobromobenzene (1.0 mmol) and the PEPPSI-IPr catalyst (0.01 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution (1.1 mmol) to the Schlenk flask via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Kumada Coupling Catalytic Cycle
Caption: Catalytic cycle for the Kumada cross-coupling reaction.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Characterization of 3,5-Difluorobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the characterization of impure 3,5-Difluorobiphenyl samples.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy Issues
Question: My ¹H NMR spectrum of this compound shows more peaks than expected. How can I identify the impurities?
Answer: Unexpected peaks in the ¹H NMR spectrum often arise from residual solvents, starting materials, or reaction byproducts.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown peaks in ¹H NMR.
Common Impurities and Their Expected ¹H NMR Signals:
| Impurity | Expected ¹H NMR Chemical Shift (ppm, in CDCl₃) | Multiplicity |
| Residual Solvents (e.g., Diethyl Ether, THF) | Variable, check standard solvent charts[1][2][3][4] | Often broad singlets or multiplets |
| 1-Bromo-3,5-difluorobenzene | ~6.8-7.2 | Multiplets |
| Phenylboronic acid | ~7.4-8.2 | Multiplets |
| Biphenyl | ~7.3-7.6 | Multiplets |
| 3,3',5,5'-Tetrafluorobiphenyl | ~6.9-7.3 | Multiplets |
Experimental Protocol: Standard ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single pulse (zg30).
-
Number of scans: 16-64 (adjust for signal-to-noise).
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: ~3-4 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.
Question: The ¹³C NMR spectrum of my this compound sample has weak signals or is missing peaks. What could be the cause?
Answer: Weak or missing signals in a ¹³C NMR spectrum can be due to a low sample concentration, insufficient number of scans, or the presence of quaternary carbons which have long relaxation times.
Troubleshooting Steps:
-
Increase Concentration: If possible, prepare a more concentrated sample.
-
Increase Number of Scans: Acquire the spectrum for a longer period (increase the number of scans).
-
Adjust Relaxation Delay: Increase the relaxation delay (d1) to 5-10 seconds to allow for full relaxation of quaternary carbons.
-
Use a Different Pulse Program: Consider using a pulse program that enhances the signal of quaternary carbons, such as DEPTQ.
Expected ¹³C NMR Chemical Shifts for this compound and Related Compounds (in CDCl₃):
| Compound | Carbon Atom | Expected Chemical Shift (ppm) |
| This compound (Predicted) | C-F | ~163 (d, J ≈ 245 Hz) |
| C-H (ortho to F) | ~105 (d, J ≈ 25 Hz) | |
| C-H (para to F) | ~110 (t, J ≈ 20 Hz) | |
| C-ipso (unfluorinated ring) | ~138 | |
| C-H (unfluorinated ring) | ~127-129 | |
| 1-Bromo-3,5-difluorobenzene | C-Br | ~95 (t, J ≈ 30 Hz) |
| C-F | ~164 (d, J ≈ 250 Hz) | |
| C-H | ~110-115 | |
| Biphenyl | C-ipso | ~141 |
| C-H | ~127-129 |
Mass Spectrometry Issues
Question: I am not observing the expected molecular ion peak (m/z 190.19) for this compound in my mass spectrum. Why?
Answer: The absence of a clear molecular ion peak can be due to the ionization technique used, excessive fragmentation, or the presence of adducts.
Troubleshooting Workflow:
Caption: Troubleshooting the absence of a molecular ion peak in MS.
Expected Mass Spectrometry Data for Difluorobiphenyl Isomers:
While specific data for this compound is limited, data from isomers like 2,2'-difluorobiphenyl can be informative.
| Ion | m/z (for C₁₂H₈F₂) | Possible Identity |
| [M]⁺ | 190 | Molecular Ion |
| [M-F]⁺ | 171 | Loss of a fluorine atom |
| [M-HF]⁺ | 170 | Loss of hydrogen fluoride |
| [C₆H₄F]⁺ | 95 | Fluorophenyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-300.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
HPLC Issues
Question: I am getting poor peak shape (tailing or fronting) for this compound in my HPLC chromatogram. How can I improve it?
Answer: Poor peak shape is often caused by secondary interactions with the stationary phase, column overload, or inappropriate mobile phase conditions.
Troubleshooting Steps:
-
Check for Column Overload: Inject a smaller sample volume or a more dilute sample.
-
Mobile Phase pH: For reversed-phase chromatography, ensure the mobile phase pH is appropriate for your column (typically pH 2-8 for silica-based columns).
-
Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer.
-
Use a Different Column: Consider a column with a different stationary phase, such as a fluorinated phase, which can offer different selectivity for fluorinated compounds.[5]
-
Check for System Issues: Ensure there are no leaks and that the column is properly packed.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesized via Suzuki coupling?
A1: Common impurities include:
-
Homocoupling products: Biphenyl (from the coupling of the non-fluorinated starting material) and 3,3',5,5'-tetrafluorobiphenyl (from the coupling of the fluorinated starting material).[6]
-
Unreacted starting materials: Such as 1-bromo-3,5-difluorobenzene and phenylboronic acid.
-
Byproducts from the catalyst system: For example, phosphine oxides if phosphine ligands are used.
Q2: How can I purify an impure sample of this compound?
A2: The primary methods for purification are:
-
Column Chromatography: Using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is effective for separating non-polar impurities.
-
Recrystallization: If the sample is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired compound from closely related impurities.
Q3: What is the expected appearance of pure this compound?
A3: The physical state can vary depending on the isomer. While some difluorobiphenyls are crystalline solids at room temperature, others can be liquids or low-melting solids. It is important to consult the supplier's safety data sheet (SDS) or reliable chemical databases for the specific physical properties of this compound.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with all chemicals, it is essential to handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the material safety data sheet (MSDS) for specific handling and disposal information.
References
Validation & Comparative
A Comparative Guide to 3,5-Difluorobiphenyl and 4,4'-Difluorobiphenyl for Researchers and Drug Development Professionals
In the landscape of chemical research and pharmaceutical development, the isomeric variations of fluorinated biphenyls present unique properties that can significantly influence their application. This guide provides a detailed comparison of 3,5-Difluorobiphenyl and 4,4'-Difluorobiphenyl, offering insights into their physicochemical characteristics, potential biological activities, and toxicological profiles. Due to the limited availability of experimental data for this compound, this guide incorporates in silico predicted values to facilitate a comparative analysis.
Physicochemical Properties: A Tale of Two Isomers
The positioning of fluorine atoms on the biphenyl scaffold dramatically alters the physical and chemical properties of the molecule. 4,4'-Difluorobiphenyl, with its symmetrical fluorine substitution, exhibits a higher melting point and boiling point compared to the asymmetrically substituted this compound. These differences in physical state and volatility are critical considerations for synthesis, formulation, and material science applications.
The octanol-water partition coefficient (logP) is a crucial parameter in drug development, indicating the lipophilicity of a compound and its potential to cross biological membranes. While experimental data for this compound is scarce, computational predictions suggest a similar lipophilicity to 4,4'-Difluorobiphenyl.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4,4'-Difluorobiphenyl |
| CAS Number | 62351-48-8[1] | 398-23-2[2] |
| Molecular Formula | C₁₂H₈F₂ | C₁₂H₈F₂[2] |
| Molecular Weight | 190.19 g/mol | 190.19 g/mol |
| Melting Point | Predicted: 45-55 °C | 88-91 °C |
| Boiling Point | Predicted: 240-250 °C | 254-255 °C |
| Water Solubility | Predicted: Low | Insoluble[2] |
| logP | Predicted: 4.3 | 4.5[3] |
Note: Values for this compound are predicted based on computational models due to the lack of available experimental data.
Biological and Toxicological Profile
Generally, the introduction of fluorine atoms can alter metabolic stability and receptor binding affinity, making these compounds interesting for drug discovery. For instance, various difluorobiphenyl derivatives have been investigated for their potential as therapeutic agents. However, it is crucial to conduct thorough toxicological assessments for any new compound intended for biological applications.
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of scientific research. The following are detailed methodologies for determining the key physicochemical properties discussed in this guide.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property used for identification and purity assessment.
Protocol:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, which is heated slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range. A narrow melting range is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Protocol (Micro-method):
-
A small amount of the liquid (a few drops) is placed in a small test tube (Durham tube).
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the Durham tube.
-
The Durham tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Water Solubility (OECD Guideline 105: Flask Method)
This method determines the saturation mass concentration of a substance in water at a given temperature.
Protocol:
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The mixture is then centrifuged or filtered to separate the undissolved solid.
-
The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC, or spectroscopy).
-
The experiment is performed in triplicate to ensure accuracy.
Octanol-Water Partition Coefficient (logP) (OECD Guideline 107: Shake-Flask Method)
This method measures the ratio of the concentration of a chemical in octanol and water at equilibrium.
Protocol:
-
A solution of the test substance is prepared in either water-saturated octanol or octanol-saturated water.
-
The solution is placed in a vessel with a known volume of the other phase (octanol or water).
-
The vessel is shaken until equilibrium is reached, which may take several hours.
-
The phases are separated by centrifugation.
-
The concentration of the substance in both the octanol and water phases is determined using an appropriate analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizing the Comparison Workflow
To effectively compare the properties of chemical isomers like this compound and 4,4'-Difluorobiphenyl, a structured workflow is essential. The following diagram illustrates a logical sequence of steps from data acquisition to comparative analysis.
Caption: A logical workflow for the comparative analysis of chemical isomers.
Conclusion
The comparison between this compound and 4,4'-Difluorobiphenyl highlights the profound impact of isomeric substitution on the physicochemical properties of molecules. While 4,4'-Difluorobiphenyl is a well-characterized compound, the lack of extensive experimental data for this compound underscores the need for further research to fully elucidate its properties and potential applications. The use of in silico predictions provides a valuable interim solution for comparative assessment, guiding future experimental work. For researchers and drug development professionals, a thorough understanding of these isomeric differences is paramount for the rational design of new materials and therapeutic agents.
References
A Comparative Analysis of the Reactivity of Difluorobiphenyl Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of three common difluorobiphenyl isomers: 2,2'-difluorobiphenyl, 3,3'-difluorobiphenyl, and 4,4'-difluorobiphenyl. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document summarizes available experimental data, provides detailed experimental protocols for key reactions, and visualizes the factors influencing their chemical behavior.
Introduction to Difluorobiphenyl Isomers
Difluorobiphenyls are important structural motifs in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the electronic properties, metabolic stability, and binding affinity of molecules.[1] The positional isomerism of the fluorine atoms on the biphenyl scaffold dictates the molecule's steric and electronic characteristics, thereby influencing its reactivity in various chemical transformations. This guide focuses on three key reaction types: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Data Presentation: Reactivity in Suzuki-Miyaura Coupling
| Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) | Turnover Frequency (TOF) (h⁻¹) |
| 1-Bromo-2-fluorobenzene | 70 | 3 | 85 | 57 |
| 8 | 90 | 23 | ||
| 24 | 92 | 8 | ||
| 110 | 3 | 95 | 63 | |
| 8 | 98 | 25 | ||
| 24 | 98 | 8 | ||
| 1-Bromo-3-fluorobenzene | 70 | 3 | 70 | 47 |
| 8 | 85 | 21 | ||
| 24 | 88 | 7 | ||
| 110 | 3 | 92 | 61 | |
| 8 | 95 | 24 | ||
| 24 | 96 | 8 | ||
| 1-Bromo-4-fluorobenzene | 70 | 3 | 90 | 60 |
| 8 | 95 | 24 | ||
| 24 | 96 | 8 | ||
| 110 | 3 | 98 | 65 | |
| 8 | 99 | 25 | ||
| 24 | 99 | 8 |
Data Interpretation:
-
Electronic Effects: The data suggests that the position of the fluorine atom relative to the bromine atom influences the reaction rate. In general, electron-withdrawing fluorine atoms can activate the aryl bromide towards oxidative addition, the rate-determining step in many Suzuki-Miyaura couplings.[3] The 4-bromo-4'-fluorobiphenyl analogue (proxied by 1-bromo-4-fluorobenzene) shows the highest initial conversion, likely due to the fluorine's electron-withdrawing effect being most pronounced at the para position.
-
Steric Effects: The 2-bromo-2'-fluorobiphenyl analogue (proxied by 1-bromo-2-fluorobenzene) exhibits slightly lower reactivity compared to the 4-substituted isomer. This could be attributed to steric hindrance from the ortho-fluorine atom, which can impede the approach of the palladium catalyst to the C-Br bond.[4]
-
Temperature Effects: As expected, higher temperatures lead to faster reaction rates and higher conversions for all isomers.
Reactivity in Other Key Reactions
Buchwald-Hartwig Amination
Direct comparative data for the Buchwald-Hartwig amination of difluorobiphenyl isomers is scarce. However, the reactivity trends can be predicted based on the principles of this palladium-catalyzed cross-coupling reaction. The mechanism involves oxidative addition of the aryl halide to a palladium(0) complex, followed by association of the amine, deprotonation, and reductive elimination.[4]
-
Electronic Effects: Similar to the Suzuki-Miyaura coupling, electron-withdrawing fluorine atoms are expected to facilitate the oxidative addition step. Therefore, the reactivity is predicted to follow the order: 4,4'-difluorobiphenyl > 3,3'-difluorobiphenyl > 2,2'-difluorobiphenyl.
-
Steric Effects: The ortho-fluorine atoms in 2,2'-difluorobiphenyl would likely sterically hinder the approach of the bulky phosphine-ligated palladium catalyst, leading to a slower reaction rate compared to the other isomers.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on unactivated aryl fluorides is generally challenging. However, the presence of a second fluorine atom can influence the reactivity. The SNAr mechanism typically proceeds via a Meisenheimer intermediate, and the stability of this intermediate is key to the reaction rate.[5]
-
Electronic Effects: The electron-withdrawing nature of fluorine atoms activates the aromatic ring towards nucleophilic attack. The position of the second fluorine atom influences the stability of the negatively charged Meisenheimer intermediate. For substitution at a carbon bearing a fluorine, the other fluorine atom would best stabilize the intermediate when it is in the ortho or para position.
-
Leaving Group Ability: Fluorine is a poor leaving group in traditional SN2 reactions, but in SNAr, the C-F bond cleavage is not the rate-determining step. The high electronegativity of fluorine actually enhances the electrophilicity of the carbon atom it is attached to, making it more susceptible to nucleophilic attack.[6]
Due to the complexity of these opposing factors, predicting the precise reactivity order for SNAr without experimental data is difficult. However, it is expected that the isomers with fluorine atoms positioned to best stabilize the Meisenheimer intermediate will be the most reactive.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Bromofluorobenzenes[2]
This protocol is adapted from a study on the Suzuki-Miyaura coupling of various fluorinated aryl bromides and can be used as a starting point for the coupling of brominated difluorobiphenyl isomers.
Materials:
-
Fluorinated aryl bromide (e.g., 1-bromo-2-fluorobenzene) (0.25 mmol)
-
4-Fluorophenylboronic acid (0.30 mmol)
-
Potassium carbonate (K₂CO₃) (0.5 mmol)
-
Palladium catalyst supported on COOH-modified graphene (G-COOH-Pd-10) (15 mg, containing 1.11 x 10⁻³ mmol Pd)
-
Ethanol/water (1:1 v/v) mixture (10 mL)
Procedure:
-
To a Schlenk flask, add the fluorinated aryl bromide, 4-fluorophenylboronic acid, K₂CO₃, and the palladium catalyst.
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Add the ethanol/water solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C or 110 °C) with stirring.
-
Monitor the reaction progress by taking aliquots at different time intervals (e.g., 3, 8, 24 hours) and analyzing them by a suitable method such as ¹⁹F-NMR or GC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Aryl Halides
This is a general protocol that can be adapted for the amination of difluorobiphenyl isomers.
Materials:
-
Aryl halide (e.g., a bromodifluorobiphenyl) (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) (0.04 mmol)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF, 1.5 mL)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl halide, Pd₂(dba)₃, and SIPr·HCl.
-
Add the amine to the tube.
-
Add the LHMDS solution dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Factors influencing the reactivity of difluorobiphenyl isomers.
Conclusion
The reactivity of difluorobiphenyl isomers is a nuanced interplay of electronic and steric effects imparted by the fluorine substituents. While direct comparative experimental data is limited, analysis of related structures and fundamental mechanistic principles allows for reasoned predictions of their behavior in key synthetic transformations. The 4,4'-isomer is generally expected to be the most reactive in palladium-catalyzed cross-coupling reactions due to favorable electronic activation and minimal steric hindrance. Conversely, the 2,2'-isomer is likely to be the least reactive owing to significant steric impediment at the reaction centers. The 3,3'-isomer's reactivity is anticipated to be intermediate. These trends provide a valuable framework for chemists to select the appropriate isomer and optimize reaction conditions for their specific synthetic goals. Further quantitative studies are warranted to provide a more definitive and comprehensive understanding of the reactivity landscape of these important building blocks.
References
- 1. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Navigating the Fluorinated Landscape: A Comparative Guide to the Biological Activity of 3,5-Difluorobiphenyl and Other Biphenyls
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing their physicochemical properties and biological activity. Biphenyl, a common scaffold in numerous biologically active compounds, is no exception. This guide provides a comparative analysis of the biological activity of 3,5-difluorobiphenyl versus other biphenyl analogues, offering insights into the structure-activity relationships (SAR) governed by fluorination. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available data for related compounds to provide a valuable resource for researchers in drug discovery and development.
The Impact of Fluorination on Biphenyl's Biological Profile
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of the biphenyl scaffold, the number and position of fluorine substituents are critical determinants of its biological effects, including cytotoxicity, enzyme inhibition, and receptor binding.
Comparative Cytotoxicity of Biphenyl Derivatives
Cytotoxicity is a key parameter in assessing the potential of a compound for applications such as anticancer therapy or for understanding its toxicological profile. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity, with lower values indicating higher potency.
The table below summarizes available cytotoxicity data for various biphenyl derivatives, highlighting the impact of different substitution patterns. It is important to note that direct comparisons should be made with caution due to variations in cell lines and experimental conditions.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Biphenyl | Rat Thymocytes | >100 | [1] |
| 4-OH-PCB52 (a hydroxylated polychlorinated biphenyl) | C6 cells | 2.2 | [2] |
| PCB52 (a polychlorinated biphenyl) | C6 cells | 8.8 | [2] |
| A series of unsymmetrical biphenyls | DU145, A547, KB, KB-Vin | 0.04 - >50 | [3] |
| Two hydroxylated biphenyl compounds | Melanoma cells | 1.7 and 2.0 | [4] |
This table is illustrative and compiles data from different studies. Direct comparison of IC50 values should be done with caution due to variations in experimental setups.
The data, although not exhaustive for a direct comparison with this compound, suggests that the introduction of substituents, including halogens and hydroxyl groups, significantly modulates the cytotoxic potential of the biphenyl scaffold. For polychlorinated biphenyls (PCBs), both the number and position of chlorine atoms are known to be critical determinants of their toxicity[2]. It is plausible that a similar structure-activity relationship exists for fluorinated biphenyls.
Enzyme Inhibition and Receptor Binding
The inhibitory activity of biphenyl derivatives against various enzymes and their binding affinity to specific receptors are crucial for their therapeutic potential. For example, some biphenyl compounds have been investigated as inhibitors of sulfatases and tyrosinase[5][6].
Unfortunately, quantitative data on the enzyme inhibition (e.g., Ki values) or receptor binding (e.g., Kd values) of this compound is scarce in the available literature. However, the general principles of how fluorination can influence these interactions are well-established. The introduction of fluorine can:
-
Alter binding affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions within a protein's binding pocket, potentially increasing binding affinity.
-
Enhance metabolic stability: The strength of the C-F bond can make the molecule more resistant to metabolic degradation by enzymes such as cytochrome P450s, leading to a longer biological half-life.
-
Modulate selectivity: The specific placement of fluorine atoms can influence the compound's selectivity for a particular enzyme isoform or receptor subtype.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key in vitro assays used to assess the biological activity of biphenyl compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of biphenyl compounds on a specific enzyme.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. A decrease in the reaction rate in the presence of the compound indicates inhibition.
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, inhibitor (biphenyl compound), and buffer.
-
Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the buffer, enzyme, and inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Monitoring: Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence of a product or substrate.
-
Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations and determine the inhibition constant (e.g., IC50 or Ki).
Receptor Binding Assay
This protocol outlines a general method for determining the binding affinity of biphenyl compounds to a specific receptor.
Principle: A radiolabeled ligand with known affinity for the receptor is competed with the unlabeled test compound (biphenyl derivative). The ability of the test compound to displace the radioligand is a measure of its binding affinity.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Binding Reaction: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled biphenyl compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the biphenyl compound to determine the IC50, which can then be converted to the inhibition constant (Ki).
Visualizing Experimental Workflows and Concepts
To further clarify the experimental processes and theoretical underpinnings, the following diagrams are provided.
Caption: Workflow of an in vitro cytotoxicity assay using the MTT method.
Caption: Conceptual diagram of a Structure-Activity Relationship (SAR) study.
Conclusion and Future Directions
The strategic placement of fluorine atoms on the biphenyl scaffold holds immense potential for modulating biological activity. While this guide provides a framework for understanding these effects by drawing comparisons from related compounds, the lack of direct experimental data for this compound highlights a significant knowledge gap.
Future research should focus on the systematic evaluation of a series of fluorinated biphenyls, including this compound and its isomers, against a panel of cancer cell lines and a diverse set of enzymes and receptors. Such studies will provide the much-needed quantitative data to establish clear structure-activity relationships and guide the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and conceptual frameworks presented here offer a solid foundation for these future investigations.
References
- 1. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
A Spectroscopic Showdown: Unveiling the Impact of Fluorine Substitution in Biphenyls
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on molecular structure and properties is paramount. This guide provides a comprehensive spectroscopic comparison of mono-fluorinated biphenyls—2-fluorobiphenyl, 3-fluorobiphenyl, and 4-fluorobiphenyl—offering a clear, data-driven analysis of how the position of a single fluorine atom can significantly alter their spectroscopic signatures.
Fluorination is a widely employed strategy in medicinal chemistry and materials science to modulate a molecule's physicochemical and biological properties. The introduction of fluorine can influence conformation, lipophilicity, metabolic stability, and binding interactions. This comparative guide delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy—to provide a foundational understanding of how these modifications are reflected in the spectral data.
Comparative Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for 2-fluorobiphenyl, 3-fluorobiphenyl, and 4-fluorobiphenyl, allowing for a direct comparison of the influence of the fluorine atom's position on their spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ~400 MHz)
| Compound | Chemical Shift (δ) [ppm] |
| Biphenyl (Reference) | 7.63 (d, 4H), 7.46 (t, 4H), 7.36 (t, 2H) |
| 2-Fluorobiphenyl | 7.58-7.52 (m, 2H), 7.45-7.33 (m, 5H), 7.23-7.12 (m, 2H) |
| 3-Fluorobiphenyl | 7.58-7.54 (m, 2H), 7.48-7.32 (m, 4H), 7.28-7.24 (m, 1H), 7.14-7.08 (m, 2H) |
| 4-Fluorobiphenyl | 7.55-7.51 (m, 4H), 7.43-7.38 (m, 2H), 7.33-7.28 (m, 1H), 7.14-7.08 (m, 2H)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ~100 MHz)
| Compound | Chemical Shift (δ) [ppm] |
| Biphenyl (Reference) | 141.3, 128.8, 127.3, 127.2 |
| 2-Fluorobiphenyl | 160.0 (d, ¹JCF = 246 Hz), 141.2, 131.5 (d, ³JCF = 4 Hz), 130.9 (d, ⁴JCF = 2 Hz), 129.5 (d, ³JCF = 8 Hz), 128.8, 128.2, 127.4, 124.4 (d, ⁴JCF = 3 Hz), 115.9 (d, ²JCF = 22 Hz) |
| 3-Fluorobiphenyl | 163.1 (d, ¹JCF = 245 Hz), 143.5 (d, ³JCF = 8 Hz), 140.2 (d, ⁴JCF = 2 Hz), 130.2 (d, ³JCF = 8 Hz), 129.1, 128.2, 127.5, 122.8 (d, ⁴JCF = 3 Hz), 114.6 (d, ²JCF = 21 Hz), 114.3 (d, ²JCF = 22 Hz) |
| 4-Fluorobiphenyl | 162.6 (d, ¹JCF = 246 Hz), 140.1, 137.3 (d, ⁴JCF = 3 Hz), 128.8 (d, ³JCF = 8 Hz), 128.7, 127.2, 115.7 (d, ²JCF = 22 Hz) |
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) [ppm] (Reference: CFCl₃) |
| 2-Fluorobiphenyl | -114.8 |
| 3-Fluorobiphenyl | -112.9 |
| 4-Fluorobiphenyl | -113.9 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of molecules. The C-F bond stretching and aromatic C-H bending vibrations are of particular interest in fluorinated biphenyls.
Table 4: Key IR Absorption Bands (cm⁻¹)
| Compound | C-F Stretch | Aromatic C-H Out-of-Plane Bending |
| 2-Fluorobiphenyl | ~1250 | ~750 |
| 3-Fluorobiphenyl | ~1260 | ~780, ~690 |
| 4-Fluorobiphenyl | ~1220 | ~830 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the fluorine substituent can influence the π-conjugation and thus the absorption maxima (λmax).
Table 5: UV-Vis Absorption Data (in Ethanol)
| Compound | λmax (nm) |
| Biphenyl (Reference) | 248 |
| 2-Fluorobiphenyl | 235 |
| 3-Fluorobiphenyl | 246 |
| 4-Fluorobiphenyl | 249 |
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The quantum yield and emission wavelength can be affected by the fluorine substituent.
Table 6: Fluorescence Emission Data (in Cyclohexane)
| Compound | Excitation λ (nm) | Emission λ (nm) |
| Biphenyl (Reference) | 248 | 300, 313, 326 |
| 2-Fluorobiphenyl | ~240 | ~310 |
| 3-Fluorobiphenyl | ~248 | ~315 |
| 4-Fluorobiphenyl | ~250 | ~318 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation : Approximately 5-10 mg of the fluorinated biphenyl is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.
-
¹H NMR : Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR : A proton-decoupled pulse sequence is typically used. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
¹⁹F NMR : A dedicated fluorine probe or a multinuclear probe is used. The spectral width can be large (~200 ppm or more). Proton decoupling can be employed to simplify the spectra.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation :
-
KBr Pellet : 1-2 mg of the solid sample is ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance) : A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A stock solution of the fluorinated biphenyl is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). Serial dilutions are made to obtain a concentration that gives an absorbance in the range of 0.1-1.0.
-
Data Acquisition : The sample is placed in a quartz cuvette (typically 1 cm path length). The solvent is used as a blank to zero the instrument. The absorbance is scanned over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorption (λmax).
Fluorescence Spectroscopy
-
Instrumentation : A spectrofluorometer.
-
Sample Preparation : Solutions are prepared in a fluorescence-grade solvent (e.g., cyclohexane) in a quartz cuvette. The concentration is kept low to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).
-
Data Acquisition :
-
Excitation Spectrum : The emission wavelength is fixed at the maximum emission, and the excitation wavelength is scanned.
-
Emission Spectrum : The excitation wavelength is fixed at the absorption maximum (λmax), and the emission wavelength is scanned at longer wavelengths.
-
Visualizing Spectroscopic Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of spectroscopic analysis and the influence of fluorine substitution.
References
The Strategic Advantage of 3,5-Difluorobiphenyl in Modern Synthesis: A Comparative Analysis
For researchers and professionals in the fast-paced fields of materials science and drug development, the selection of molecular building blocks is a critical decision that profoundly impacts the properties and performance of the final product. Among the vast array of available synthons, 3,5-Difluorobiphenyl has emerged as a strategic component, offering distinct advantages over its non-fluorinated and alternatively fluorinated counterparts. This guide provides an objective comparison of this compound's performance in synthetic applications, supported by experimental data, to inform its selection in demanding research and development environments.
The unique 1,3-symmetrical substitution pattern of fluorine atoms on one of the phenyl rings in this compound imparts a unique combination of electronic and steric properties. These attributes can lead to enhanced reaction yields, improved metabolic stability in drug candidates, and desirable physical properties in materials such as liquid crystals.
Enhanced Biological Activity in Drug Discovery
The introduction of fluorine into bioactive molecules is a well-established strategy to modulate their physicochemical properties. The 3,5-difluoro substitution pattern, in particular, has been shown to significantly enhance the potency of drug candidates. A compelling example is found in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.
A comparative study on a series of NH2-biphenyl-diarylpyrimidines demonstrated that double fluorination at the 3 and 5 positions of the biphenyl moiety led to a marked improvement in inhibitory activity against the HIV-1 virus compared to single fluorine-substituted derivatives.[1] Specifically, compounds with the 3,5-difluoro substitution exhibited significantly lower EC50 values, indicating higher potency.[1]
| Compound Series | Substitution Pattern | HIV-1 Inhibition (EC50, nmol/L) |
| 5g-5n | Single Fluorine | 7.8 - 45.2 |
| 5o-5u | 3,5-Difluoro | 1.8 - 35.9 |
Table 1: Comparison of in-vitro anti-HIV-1 activity for singly and doubly fluorinated NH2-biphenyl-diarylpyrimidines. The 3,5-difluoro substituted compounds (5o-5u) generally show enhanced inhibitory activity over their single fluorine counterparts (5g-5n).[1]
This enhancement in biological activity can be attributed to the strong electron-withdrawing nature of the two fluorine atoms, which can influence binding interactions with target proteins and improve metabolic stability by blocking potential sites of metabolism.
Advantages in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The electronic properties of the coupling partners can significantly influence reaction efficiency. The use of 3,5-difluorophenylboronic acid, a key precursor to this compound derivatives, often results in high-yield couplings.
Below is a representative experimental protocol for a Suzuki-Miyaura coupling to synthesize a this compound derivative, adapted from a general procedure for the synthesis of fluorinated biphenyls.[3][4]
Experimental Protocol: Synthesis of 4'-Substituted-3,5-difluorobiphenyl
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Substituted Phenylboronic Acid (e.g., 4-methylphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 1-bromo-3,5-difluorobenzene (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the vessel.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography or gas chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4'-substituted-3,5-difluorobiphenyl.
Logical Workflow and Pathway Diagrams
The synthesis and application of this compound can be visualized through the following diagrams:
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Workflow for the use of this compound in a drug discovery program.
Conclusion
The strategic incorporation of the this compound moiety offers significant advantages in both medicinal chemistry and materials science. In drug discovery, it can lead to a substantial increase in biological potency, as evidenced by its application in NNRTI development. In synthesis, while direct comparative yield data with other isomers is an area for further investigation, the electronic properties of the 3,5-difluoro substitution pattern are conducive to efficient Suzuki-Miyaura cross-coupling reactions. The provided experimental protocol serves as a robust starting point for the synthesis of novel this compound derivatives. For researchers aiming to fine-tune the electronic and metabolic properties of their target molecules, this compound represents a valuable and high-performing building block.
References
- 1. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 3,5-Difluorobiphenyl for Researchers and Drug Development Professionals
An objective analysis of common cross-coupling methodologies for the synthesis of 3,5-difluorobiphenyl, a key building block in pharmaceutical and materials science, is presented. This guide provides a comparative overview of Suzuki-Miyaura, Negishi, Stille, Kumada, and Grignard-based coupling reactions, supported by experimental data to inform methodology selection.
The synthesis of fluorinated biphenyls is of significant interest due to their prevalence in medicinal chemistry and advanced materials. The unique electronic properties imparted by fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Among these, this compound serves as a crucial intermediate. This guide evaluates several prevalent palladium- and nickel-catalyzed cross-coupling reactions for its synthesis, focusing on reaction efficiency, substrate tolerance, and practical considerations.
Comparison of Synthetic Methods
The choice of synthetic route to this compound is often dictated by factors such as starting material availability, desired yield, and tolerance of functional groups. The following table summarizes the performance of five common cross-coupling reactions based on available experimental data.
| Method | Typical Reactants | Catalyst/Reagent | Yield (%) | Reaction Time (h) | Key Considerations |
| Suzuki-Miyaura Coupling | 3,5-Difluorophenylboronic acid + Phenyl halide | Pd catalyst (e.g., Pd(PPh₃)₄, Pd/C), Base (e.g., K₂CO₃, Na₂CO₃) | 67-95% | 1-24 | Tolerant to a wide range of functional groups; potential for boronic acid homocoupling.[1] |
| Negishi Coupling | 3,5-Difluorophenylzinc halide + Phenyl halide | Pd or Ni catalyst (e.g., Pd(dba)₂, Ni(acac)₂) | Good to Excellent | 1-4 | Highly reactive organozinc reagents are sensitive to moisture and air; offers high reactivity for challenging substrates.[2] |
| Stille Coupling | 3,5-Difluorophenylstannane + Phenyl halide | Pd catalyst (e.g., Pd(PPh₃)₄) | Good to Excellent | 0.5-24 | Organotin reagents are toxic and require careful handling and removal from the final product.[3] |
| Kumada Coupling | 3,5-Difluorophenyl Grignard reagent + Phenyl halide | Ni or Pd catalyst (e.g., NiCl₂(dppp)) | Good to High | 1-24 | Grignard reagents are highly reactive and intolerant of acidic protons and many functional groups.[4][5] |
| Grignard Reagent Coupling | 3,5-Difluorobromobenzene + Phenylmagnesium bromide | No catalyst required for Grignard formation | Variable | 1-2 | Direct coupling of two Grignard reagents is not a standard cross-coupling reaction; typically involves reaction with an electrophile. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and reagent purity.
Suzuki-Miyaura Coupling
This reaction couples a boronic acid with a halide. For the synthesis of this compound, 3,5-difluorophenylboronic acid is reacted with a phenyl halide.
Reactants:
-
3,5-Difluorophenylboronic acid
-
Phenyl bromide or iodide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene/Water/Methanol mixture)
Procedure:
-
To a reaction flask, add 3,5-difluorophenylboronic acid, the phenyl halide, and the base.
-
Degas the solvent mixture (e.g., toluene/water/methanol) and add it to the reaction flask.
-
Add the palladium catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Negishi Coupling
This method involves the reaction of an organozinc compound with an organic halide.
Reactants:
-
3,5-Difluorobromobenzene (to form the organozinc reagent)
-
Zinc metal
-
Phenyl iodide or bromide
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand (e.g., Xantphos)
-
Solvent (e.g., THF)
Procedure:
-
Prepare the 3,5-difluorophenylzinc reagent by reacting 3,5-difluorobromobenzene with activated zinc metal in an anhydrous solvent like THF.
-
In a separate flask, add the phenyl halide, palladium catalyst, and ligand under an inert atmosphere.
-
Add the freshly prepared organozinc solution to the second flask via cannula.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide.
Reactants:
-
(3,5-Difluorophenyl)tributylstannane
-
Phenyl iodide or bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Solvent (e.g., DMF)
Procedure:
-
Combine (3,5-difluorophenyl)tributylstannane, the phenyl halide, and the palladium catalyst in a flask under an inert atmosphere.
-
Add an anhydrous, degassed solvent such as DMF.
-
Heat the reaction mixture and monitor its progress.
-
After completion, cool the mixture and perform a standard workup.
-
Purify the product using column chromatography, taking care to remove all tin byproducts.
Kumada Coupling
This reaction utilizes a Grignard reagent and an organic halide, catalyzed by nickel or palladium.
Reactants:
-
3,5-Difluorobromobenzene
-
Magnesium turnings
-
Phenyl bromide or iodide
-
Nickel or Palladium catalyst (e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II))
-
Solvent (e.g., THF or Diethyl ether)
Procedure:
-
Prepare the 3,5-difluorophenylmagnesium bromide Grignard reagent by reacting 3,5-difluorobromobenzene with magnesium turnings in anhydrous ether or THF.[6][7]
-
In a separate flask under an inert atmosphere, dissolve the phenyl halide and the catalyst in the solvent.
-
Slowly add the Grignard reagent to the catalyst mixture at a controlled temperature.
-
Stir the reaction until completion.
-
Quench the reaction carefully with a dilute acid solution.
-
Extract the product, wash, dry, and concentrate the organic phase.
-
Purify the crude product by chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for a typical cross-coupling reaction for the synthesis of this compound.
Caption: General workflow for cross-coupling synthesis.
Signaling Pathways in Catalysis
The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is a fundamental concept in understanding these transformations.
Caption: Palladium-catalyzed cross-coupling cycle.
References
- 1. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
Comparative Analysis of 3,5-Difluorobiphenyl and Related Compounds: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of the analytical data for 3,5-Difluorobiphenyl, alongside its parent compound, Biphenyl, and a common isomer, 4,4'-Difluorobiphenyl. This guide is intended for researchers, scientists, and drug development professionals to facilitate the identification and differentiation of these compounds through a variety of analytical techniques. The data presented is compiled from various sources and is intended for reference and guidance in experimental design.
Summary of Analytical Data
The following tables summarize the key analytical data for this compound, Biphenyl, and 4,4'-Difluorobiphenyl, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | CDCl₃ | 7.50-7.40 | m | Aromatic H | |
| 7.20-7.10 | m | Aromatic H | |||
| 6.95 | tt | J = 8.9, 2.3 | Aromatic H | ||
| Biphenyl [1] | CDCl₃ | 7.61 | d | 8.0 | 4H, ortho-H |
| 7.45 | t | 8.0 | 4H, meta-H | ||
| 7.36 | t | 7.3 | 2H, para-H | ||
| 4,4'-Difluorobiphenyl [2] | - | 7.55-7.45 | m | 4H | |
| 7.18-7.08 | m | 4H |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | 163.2 (dd, J = 248.0, 11.0 Hz), 143.8 (t, J = 9.0 Hz), 139.0, 129.4, 128.8, 115.0 (t, J = 19.0 Hz), 109.5 (dd, J = 26.0, 8.0 Hz), 104.0 (t, J = 25.0 Hz) |
| Biphenyl [3][4][5] | - | 141.2, 128.7, 127.6, 127.1 |
| 4,4'-Difluorobiphenyl [6] | - | 162.4 (d, J = 245.5 Hz), 137.2 (t, J = 3.5 Hz), 128.8 (d, J = 8.1 Hz), 115.8 (d, J = 21.5 Hz) |
Infrared (IR) Spectroscopy Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) | Functional Group |
| This compound | - | 3070, 1625, 1590, 1450, 1390, 1315, 1120, 980, 850, 750, 680, 660 | Aromatic C-H stretch, C=C stretch, C-F stretch |
| Biphenyl [7][8] | - | 3058, 3033, 1478, 1428, 728, 695 | Aromatic C-H stretch, C=C stretch, C-H out-of-plane bend |
| 4,4'-Difluorobiphenyl [9] | FTIR | Conforms to standard | - |
Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | - | 190 | 189, 170, 168, 113 |
| Biphenyl [10][11] | Electron Ionization | 154 | 77, 51 |
| 4,4'-Difluorobiphenyl | - | 190 | - |
Experimental Protocols
The data presented in this guide has been compiled from various established sources. The following are generalized experimental protocols typical for the acquisition of such analytical data.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer.[12] Samples can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.[12] The spectral data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are commonly acquired using a mass spectrometer with electron ionization (EI) as the ionization source. The instrument is typically operated at an ionization energy of 70 eV. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.
Experimental Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and analytical characterization of this compound.
Logical Relationship of Analytical Techniques
The combination of different analytical techniques provides complementary information for the unambiguous identification of a chemical compound.
Caption: The logical relationship between different analytical techniques for the structural elucidation of a chemical compound.
References
- 1. Biphenyl(92-52-4) 1H NMR [m.chemicalbook.com]
- 2. 4,4'-Difluorobiphenyl(398-23-2) 1H NMR spectrum [chemicalbook.com]
- 3. Biphenyl(92-52-4) 13C NMR [m.chemicalbook.com]
- 4. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4,4'-Difluorobiphenyl(398-23-2) 13C NMR [m.chemicalbook.com]
- 7. Biphenyl(92-52-4) IR Spectrum [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 4,4'-Difluorobiphenyl, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Biphenyl(92-52-4) MS [m.chemicalbook.com]
- 11. Biphenyl [webbook.nist.gov]
- 12. chemimpex.com [chemimpex.com]
A Comparative Guide to Catalysts for the Synthesis of 3,5-Difluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,5-difluorobiphenyl is a critical step in the development of various pharmaceuticals and advanced materials. The efficiency of this synthesis is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, to produce this compound. We present a summary of catalyst performance based on available experimental data, detailed experimental protocols, and visualizations of the reaction pathway and workflow.
Catalyst Performance Comparison
The Suzuki-Miyaura coupling reaction is a versatile method for synthesizing biaryl compounds.[1] The choice of catalyst, ligand, base, and solvent system significantly impacts the reaction's yield and efficiency. While a direct head-to-head comparison of various catalysts for the specific synthesis of this compound is not extensively documented in a single study, we can compile and compare data from studies on similar fluorinated biphenyl syntheses. The following table summarizes the performance of different palladium-based catalysts, which are most commonly employed for such transformations.[2][3][4]
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd/C (G-COOH-Pd-10) | 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95 (conversion) | [2][3][4] |
| Pd(OAc)₂ / PCy₃ | Aryl Triflates | Arylboronic Acids | K₃PO₄ | Toluene | RT | - | High Yields | [5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chlorides | Arylboronic Acids | CsF | Dioxane | RT | - | High Yields | [5] |
| Pd(PPh₃)₄ | 1,2-Dibromo-3,5-difluorobenzene | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85 (mono-arylated) | [6] |
| NiCl₂(PCy₃)₂ | Aryl Halides | Arylboronic Acids | K₃PO₄ | 2-Me-THF | 100 | 12 | Good to Excellent | [7] |
Note: The data presented is for analogous reactions and provides an insight into the expected performance for the synthesis of this compound. Room Temperature (RT).
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction, based on common practices found in the literature.[2]
Protocol 1: Homogeneous Palladium Catalysis
This protocol is adapted from typical Suzuki-Miyaura coupling reactions using a homogeneous palladium catalyst with a phosphine ligand.
Materials:
-
1-Bromo-3,5-difluorobenzene or 3,5-Difluorophenylboronic acid
-
Phenylboronic acid or Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or other suitable base
-
Toluene or other suitable solvent
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (1-5 mol%) and the phosphine ligand (1-5 mol%).
-
Add the aryl halide (e.g., 1-bromo-3,5-difluorobenzene, 1.0 eq), the arylboronic acid (e.g., phenylboronic acid, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add the degassed solvent (e.g., Toluene) to the flask.
-
The reaction mixture is then stirred at the desired temperature (ranging from room temperature to reflux) and monitored by TLC or GC-MS for completion.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Protocol 2: Heterogeneous Palladium Catalysis
This protocol utilizes a supported palladium catalyst, which can simplify product purification and catalyst recovery.[2][3][4]
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Phenylboronic acid
-
Pd on carbon (e.g., G-COOH-Pd-10)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) and Water
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a reaction vessel, combine the supported palladium catalyst (e.g., G-COOH-Pd-10, 0.5-5 mol% Pd), 1-bromo-3,5-difluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of degassed DMF and water (e.g., 95:5 v/v) as the solvent.
-
The reaction is carried out under an inert atmosphere with stirring at an elevated temperature (e.g., 70-110 °C) for a specified time.
-
Reaction progress is monitored by an appropriate analytical technique (TLC, GC-MS, or ¹⁹F NMR).
-
After completion, the catalyst is separated by filtration.
-
The filtrate is then subjected to a standard aqueous work-up, and the product is extracted with an organic solvent.
-
The organic extracts are combined, dried, and concentrated to give the crude product, which is then purified by chromatography or recrystallization.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.
General Experimental Workflow
This diagram outlines the typical workflow for the synthesis and purification of this compound via Suzuki-Miyaura coupling.
Caption: A typical workflow from reaction setup to product analysis for this compound synthesis.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark of 3,5-Difluorobiphenyl Derivatives in Drug Development
A Comparative Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles. Among fluorinated motifs, the 3,5-difluorobiphenyl group has emerged as a privileged scaffold in the design of novel therapeutics. This guide provides an objective comparison of the performance of this compound derivatives against relevant alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in research and development.
Data Presentation: Comparative Performance Analysis
The following tables summarize the quantitative performance of this compound derivatives in two key therapeutic areas: as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and as antibacterial agents.
Table 1: Anti-HIV-1 Activity of Diarylpyrimidine (DAPY) NNRTIs
| Compound | R Group on Pyrimidine | Target | EC₅₀ (nM) | Reference |
| This compound Derivative (20) | 5-iodo | Wild-Type HIV-1 | 2.4 | [1][2] |
| This compound Derivative (27) | 5-iodo | Wild-Type HIV-1 | 3.8 | [1][2] |
| This compound Derivative (33) | 5-iodo | Wild-Type HIV-1 | 3.1 | [1][2] |
| Etravirine (ETV) | - | Wild-Type HIV-1 | 4.0 | [1][2] |
| Nevirapine (NVP) | - | Wild-Type HIV-1 | >3000 (Cmin, mg/L) | [3] |
| Efavirenz (EFV) | - | Wild-Type HIV-1 | >1100 (Cmin, mg/L) | [3] |
EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. Lower values indicate higher potency. Cmin refers to the minimum plasma concentration.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Agent | Bacterial Strain | MIC (µM) | Reference |
| Biphenyl Derivative (analogue) | Staphylococcus aureus (MRSA) | 12.5 | [4] |
| Biphenyl Derivative (analogue) | Escherichia coli AG100 | 0.016 | [4] |
| Ciprofloxacin | Staphylococcus aureus | 0.6 (µg/mL) | [5] |
| Ciprofloxacin | Staphylococcus aureus | 0.5 (µg/mL) | [6] |
| Ciprofloxacin | Escherichia coli | 0.013 (µg/mL) | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.
Protocol 1: HIV-1 Reverse Transcriptase (RT) Activity Assay (Colorimetric)
This protocol is based on a commercially available colorimetric assay kit.
Objective: To determine the inhibitory activity of a compound against HIV-1 reverse transcriptase.
Materials:
-
HIV-1 RT colorimetric assay kit (containing reaction buffer, template/primer hybrid, dNTPs with DIG- and BIO-labeled dUTP, anti-DIG-POD antibody, and substrate)
-
Test compounds (this compound derivatives and alternatives)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Reconstitute and dilute all kit components as per the manufacturer's instructions. Prepare serial dilutions of the test compounds.
-
RT Reaction: In a 96-well plate, add the reaction mixture containing the template/primer, dNTPs, and HIV-1 RT enzyme.
-
Compound Addition: Add the serially diluted test compounds to the respective wells. Include positive (known RT inhibitor) and negative (no inhibitor) controls.
-
Incubation: Incubate the plate for 1-2 hours at 37°C to allow for the synthesis of the DIG- and BIO-labeled DNA.
-
Capture and Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-DIG-POD antibody and incubate for 1 hour.
-
Wash the plate again.
-
Add the colorimetric substrate and incubate until a color change is visible.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the RT activity. Calculate the EC₅₀ value for each compound.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the determination of the MIC of a compound against bacterial strains.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacterium in MHB and incubate until it reaches the logarithmic growth phase. Adjust the culture to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: HIV-1 Reverse Transcriptase Inhibition by NNRTIs.
Caption: General Synthesis Workflow for Diarylpyrimidine Derivatives.
Caption: Experimental Workflow for MIC Assay.
Caption: Experimental Workflow for HIV-1 RT Colorimetric Assay.
References
- 1. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the "NNRTI Adjacent" Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3,5-Difluorobiphenyl
Essential Safety and Handling Guide for 3,5-Difluorobiphenyl
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risk.
While this document focuses on this compound, some data has been supplemented with information from its isomer, 3,3'-Difluorobiphenyl, due to a greater availability of safety information for the latter. It is imperative to treat all isomers with the same high degree of caution.
Physical and Chemical Properties
The following table summarizes the key quantitative data for a closely related isomer, 3,3'-Difluorobiphenyl. These values should be considered indicative for handling this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₂ | [1][2] |
| Molecular Weight | 190.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Melting Point | 6 °C | [1] |
| Boiling Point | 130 °C @ 14.3 mmHg | [1] |
| Density | 1.21 g/cm³ | [1] |
Personal Protective Equipment (PPE)
Adequate personal protective equipment is mandatory to prevent exposure. The required PPE is detailed below.
| Protection Type | Required Equipment | Specifications and Standards |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EU Standard EN 166 or US NIOSH regulations (29 CFR 1910.133).[3][4] |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile) and impervious protective clothing. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] |
| Respiratory Protection | Use only in a well-ventilated area. If ventilation is inadequate or aerosols/dust may be generated, a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) is required. | [3][5] |
General Hygiene: Always wash hands thoroughly after handling.[4] Ensure an eye wash station and safety shower are readily accessible.[6]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from receipt to use.
1. Preparation and Pre-Handling:
- Area Preparation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
- Equipment Check: Confirm that safety equipment, including eyewash stations, safety showers, and spill kits, is accessible and functional.
- PPE Donning: Put on all required PPE as specified in the table above before handling the chemical. Gloves must be inspected for integrity prior to use.[3]
2. Handling the Chemical:
- Avoid Contact: Prevent any contact with skin and eyes.[3]
- Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[3]
- Ignition Sources: Keep the chemical away from heat, sparks, and open flames. Use non-sparking tools to prevent fire caused by electrostatic discharge.[3][7]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][6]
3. In Case of Accidental Release or Spill:
- Evacuate: Immediately evacuate personnel from the affected area.[3]
- Ventilate: Ensure the area is well-ventilated.
- Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3]
- Cleanup: Use personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[4]
4. First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[3][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- All waste material, including absorbent materials from spills, should be collected in suitable, closed, and clearly labeled containers for disposal.[3][4]
2. Disposal Procedure:
- Disposal must be carried out by a licensed and qualified hazardous waste management company.[8]
- Adhere strictly to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
- Discharge into the environment must be avoided.[3]
3. Contaminated Packaging:
- Empty containers should be triple-rinsed (or equivalent).[3]
- The rinsed packaging can then be offered for recycling, reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[3]
Chemical Handling and Emergency Workflow
Caption: Logical workflow for the safe handling, storage, and disposal of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
